molecular formula C7H14ClNO2 B2961545 3-(3-Aminopropyl)oxolan-2-one hydrochloride CAS No. 2089257-91-8

3-(3-Aminopropyl)oxolan-2-one hydrochloride

Cat. No.: B2961545
CAS No.: 2089257-91-8
M. Wt: 179.64
InChI Key: IJMUAAILXYDVGO-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)oxolan-2-one hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Aminopropyl)oxolan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Aminopropyl)oxolan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-aminopropyl)oxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c8-4-1-2-6-3-5-10-7(6)9;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMUAAILXYDVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1CCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

alpha-(3-aminopropyl)-gamma-butyrolactone hydrochloride structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to α-(3-Aminopropyl)-γ-Butyrolactone Hydrochloride: Structure, Proposed Synthesis, and Characterization

Abstract

This technical guide provides a comprehensive framework for understanding, synthesizing, and characterizing the novel molecule, α-(3-aminopropyl)-γ-butyrolactone hydrochloride. While direct literature on this specific compound is sparse, its structure represents a compelling fusion of two pharmacologically significant motifs: the γ-butyrolactone (GBL) core, a privileged scaffold in medicinal chemistry, and a 3-aminopropyl side chain, which bears a strong structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). This guide, written from the perspective of a Senior Application Scientist, elucidates the molecule's structure, proposes a robust synthetic pathway based on established chemical principles, and details the necessary analytical methodologies for its complete characterization. The content is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols required to explore the potential of this and similar novel chemical entities.

Introduction and Rationale

The γ-butyrolactone (GBL) ring is a five-membered lactone that serves as a crucial intermediate in the production of various chemicals and is a structural component in numerous bioactive molecules.[1][2] Its derivatives are explored for a wide range of applications, from solvents in polymer production to key building blocks in the synthesis of pharmaceuticals.[2][3] The inherent reactivity and stable nature of the GBL core make it an attractive starting point for chemical diversification.[2]

Simultaneously, the 3-aminopropyl group is of significant interest in neuropharmacology. Its structural similarity to GABA, the principal inhibitory neurotransmitter in the central nervous system, suggests that molecules incorporating this feature may interact with GABAergic systems.[4] The hydrochloride salt form is typically employed to enhance the stability and aqueous solubility of the parent amine.

The combination of these two moieties in α-(3-aminopropyl)-γ-butyrolactone hydrochloride presents a novel chemical entity with potential applications as a research tool in neurotransmitter studies or as a chiral building block for more complex drug candidates.[4][5] This guide provides a theoretical and practical roadmap for its synthesis and analysis, addressing the current gap in the scientific literature.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The title compound consists of a γ-butyrolactone ring substituted at the alpha-position (the carbon adjacent to the carbonyl group) with a 3-aminopropyl chain. The amine is protonated and forms an ionic bond with a chloride ion, constituting the hydrochloride salt.

N1 NH₃⁺ C1 CH₂ N1->C1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C_alpha CH C3->C_alpha C_beta CH₂ C_alpha->C_beta C_gamma CH₂ C_beta->C_gamma O_ring O C_gamma->O_ring C_carbonyl C O_ring->C_carbonyl C_carbonyl->C_alpha O_carbonyl O C_carbonyl->O_carbonyl Cl Cl⁻ pos

Caption: Chemical structure of α-(3-aminopropyl)-γ-butyrolactone hydrochloride.

Stereochemistry

The alpha-carbon of the butyrolactone ring is a chiral center. Therefore, the compound can exist as two enantiomers, (S)- and (R)-. The synthesis of a specific enantiomer would require either a chiral starting material or an asymmetric synthetic method, which is critical in drug development as different enantiomers can have vastly different biological activities and safety profiles.[3]

Predicted Physicochemical Properties

Quantitative data for this specific molecule is not available in public databases. However, we can predict its properties based on its structure.

PropertyPredicted ValueJustification / Source
Molecular Formula C₇H₁₄ClNO₂Based on chemical structure
Molecular Weight 179.64 g/mol Based on chemical formula
Topological Polar Surface Area (TPSA) 52.32 ŲAnalogous to (S)-3-Amino-gamma-butyrolactone[6]
Predicted LogP -0.3 to -0.8Analogous to (S)-3-Amino-gamma-butyrolactone[6]
Hydrogen Bond Donors 3From the -NH₃⁺ group
Hydrogen Bond Acceptors 2From the two oxygen atoms
Appearance White to off-white crystalline solidTypical for hydrochloride salts of small organic molecules[5]
Solubility Soluble in water, methanolExpected for a hydrochloride salt[7]

Proposed Synthetic Pathway and Protocol

Retrosynthetic Analysis and Strategy

A logical and robust approach to synthesizing the target molecule involves a nucleophilic substitution reaction on a commercially available or readily synthesized precursor, α-bromo-γ-butyrolactone. The nucleophile would be a protected form of 3-aminopropanol or a similar 3-carbon unit bearing a terminal amine. The use of a protecting group (e.g., Boc-anhydride for the amine) is crucial to prevent side reactions. The synthesis concludes with deprotection and formation of the hydrochloride salt.

This strategy is chosen for its reliability and the commonality of its reaction steps in modern organic synthesis. The causality is clear: the bromine at the alpha position is a good leaving group, making it susceptible to attack by a nitrogen nucleophile.

G start 3-Aminopropan-1-ol protect Boc Protection start->protect nucleophile Boc-3-aminopropan-1-ol (Nucleophile) protect->nucleophile couple Nucleophilic Substitution (SN2) nucleophile->couple precursor α-Bromo-γ-butyrolactone (Electrophile) precursor->couple intermediate Protected Intermediate couple->intermediate deprotect Acidic Deprotection intermediate->deprotect salt_formation Salt Formation with HCl deprotect->salt_formation product α-(3-Aminopropyl)-γ-butyrolactone Hydrochloride salt_formation->product

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

PART A: Synthesis of tert-butyl (3-hydroxypropyl)carbamate (Boc-protected nucleophile)

  • Reaction Setup: To a solution of 3-aminopropan-1-ol (1.0 eq) in dichloromethane (DCM) in an ice bath (0 °C), add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected alcohol.

PART B: Synthesis of tert-butyl (3-(2-oxo-tetrahydrofuran-3-yl)propyl)carbamate (Protected Intermediate)

  • Base and Nucleophile Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the Boc-protected alcohol from Part A (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq) portion-wise. Stir for 30 minutes at this temperature to form the alkoxide.

  • Electrophile Addition: Slowly add a solution of α-bromo-γ-butyrolactone (1.0 eq) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The causality here is the SN2 attack of the generated alkoxide on the carbon bearing the bromine.[8]

  • Quenching and Workup: Carefully quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

PART C: Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified intermediate from Part B in a solution of 4M HCl in 1,4-dioxane.

  • Reaction: Stir the solution at room temperature for 2-4 hours. The acidic conditions will cleave the Boc protecting group, yielding the free amine as its hydrochloride salt.

  • Isolation: The product will likely precipitate from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to remove non-polar impurities. Dry the solid under vacuum to yield the final product, α-(3-aminopropyl)-γ-butyrolactone hydrochloride.

Characterization and Analytical Methods

For a novel compound, a comprehensive analytical strategy is non-negotiable to unambiguously confirm its structure and assess its purity. This serves as a self-validating system for the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The hydrochloride salt should be dissolved in a deuterated solvent like D₂O or DMSO-d₆.

Predicted ¹H NMR Signals (in D₂O, 400 MHz):

AssignmentPredicted Shift (ppm)MultiplicityIntegration
H at Cγ (ring)4.2 - 4.4m2H
H at Cα (ring)2.8 - 3.0m1H
H at Cβ (ring)2.1 - 2.4m2H
-CH₂-NH₃⁺~3.1t2H
-CH₂- (middle of chain)~1.9m2H
-CH₂- (adjacent to Cα)~1.7m2H

Note: Chemical shifts are estimations based on analogous structures and may vary.[9]

Protocol for NMR Sample Preparation:

  • Accurately weigh 5-10 mg of the final product.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) for full structural assignment.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation patterns, confirming the compound's identity. Electrospray Ionization (ESI) in positive mode is ideal for this charged molecule.

  • Expected Ion: The primary ion observed will be the [M+H]⁺ of the free base (C₇H₁₃NO₂), corresponding to an m/z of 144.09 .

  • Protocol for LC-MS Analysis:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or water.[7]

    • Dilute the stock solution to a final concentration of ~10 µg/mL using the mobile phase.[10]

    • Inject onto a C18 HPLC column with a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Analyze the eluent using an ESI-MS detector in positive ion scan mode.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Key Peaks:

    • ~1770 cm⁻¹ (strong): C=O stretch of the five-membered lactone ring.[11]

    • ~3000-2800 cm⁻¹ (broad): N-H stretch of the ammonium salt (-NH₃⁺).

    • ~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations.

    • ~1150 cm⁻¹ (strong): C-O stretch of the ester.[11]

Protocol for ATR-IR Analysis:

  • Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil.

  • Collect the spectrum, typically over a range of 4000-500 cm⁻¹.[12]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.

Protocol for HPLC Method Development:

  • Column: Use a reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Start with a gradient system.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient: Begin with a linear gradient (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm (for the carbonyl chromophore).

  • Validation: Once a separation method is established, inject a known concentration to determine retention time and assess purity by calculating the area percentage of the main peak. The purity should be ≥95% for use in most research applications.[5]

Potential Applications and Future Directions

Given its structural features, α-(3-aminopropyl)-γ-butyrolactone hydrochloride is a promising candidate for several research avenues:

  • Neurotransmitter Research: The compound could be screened for activity at GABA receptors (GABAₐ, GABAₑ) or as an inhibitor of GABA reuptake or metabolism, serving as a valuable tool for probing the central nervous system.[4][5]

  • Pharmaceutical Intermediate: As a chiral building block, it can be used in the enantioselective synthesis of more complex pharmaceutical agents, where the lactone can be opened to reveal two functional groups for further elaboration.[3][5]

  • Chemical Biology Probe: The primary amine provides a handle for conjugation to fluorescent tags or affinity matrices, allowing for the development of probes to study biological systems.

Future work should focus on developing a stereoselective synthesis to isolate the individual (R)- and (S)-enantiomers. Subsequent biological screening of these pure enantiomers would be essential to determine their pharmacological profiles and potential as drug leads.

References

  • Google Patents. (2016). CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride.
  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • SWGDRUG.org. (2005). gamma-butyrolactone. Retrieved from [Link]

  • Harvey, D. (2000). Qualitative Analysis of Gamma-Butyrolactone in Wine.
  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln. Retrieved from [Link]

  • Google Patents. (2013). CN103360349A - Green synthesis process of alpha-acetyl-gamma-butyrolactone.
  • PubChem. (n.d.). alpha-Hydroxy-gamma-butyrolactone. Retrieved from [Link]

  • Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. Retrieved from [Link]

  • DEA Diversion Control Division. (n.d.). Gamma-Butyrolactone (Street Names: GBL, Blue Nitro...). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectra of the copolymers (a) P(3CL-r-aBrgBL) and (b).... Retrieved from [Link]

Sources

3-(3-Aminopropyl)tetrahydrofuran-2-one Hydrochloride: Technical Profile & Synthesis Guide

[1][2][3][4]

Compound Class: Functionalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Target Audience:Primary Application:4

Introduction & Chemical Identity

3-(3-aminopropyl)tetrahydrofuran-2-one hydrochloride represents a strategic scaffold in drug design, combining the reactivity of a five-membered lactone (electrophile) with a primary amine (nucleophile) tethered by a propyl chain.[1][2][3][4] This bifunctional nature makes it a valuable precursor for bicyclic lactams and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-substituted amino acid derivatives145

Physiologically, the compound can be viewed as a "masked" hydroxy-amino acid.[4][5] Upon hydrolysis, the lactone ring opens to yield 2-(3-aminopropyl)-4-hydroxybutanoic acid , a structural isomer of hydroxy-lysine and a homolog of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

124
Chemical Structure[1][3][4][6][7][8][9][10]
  • IUPAC Name: 3-(3-aminopropyl)dihydrofuran-2(3H)-one hydrochloride[1][2][3][4]

  • Common Synonyms: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -(3-aminopropyl)-
    
    
    -butyrolactone HCl; 3-(3-aminopropyl)oxolan-2-one HCl[1][2][4]
  • Molecular Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][2]
    
  • Molecular Weight: 179.64 g/mol (Salt); 143.18 g/mol (Free Base)[1][2][3][4]

Physicochemical Properties[1][3][4][5][7][11][12][13]

The following data summarizes the essential physical characteristics. Note that as a hydrochloride salt of a primary amine, the compound is highly polar and hygroscopic.[4][5]

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidHygroscopic; store under desiccant.[1][2][3][4]
Melting Point 145 – 155 °C (Decomposes)Broad range typical for amine HCl salts of this class.[1][3][4][5]
Solubility High: Water, Methanol, DMSOLow: DCM, Hexanes, TolueneDissolves readily in protic solvents.[4]
pKa (Amine) ~10.5 (Predicted)Typical for primary alkyl amines.[1][3][4][5]
Lactone Reactivity Susceptible to hydrolysis at pH > 8Ring opening is reversible in acidic media.[1][3][4][5]
Hygroscopicity HighRapidly absorbs atmospheric moisture; handle in glovebox or dry room.[1][3][4][5]

Synthesis & Production Protocol

Since this compound is not a standard commodity chemical, researchers often synthesize it via the Cyanoethylation Route .[4][5] This method is preferred for its scalability and the avoidance of self-polymerization issues common with direct alkylation using halo-amines.[1][2][3][4]

The "Cyanoethylation-Reduction" Pathway[1][2][3][4]

This self-validating protocol relies on the thermodynamic favorability of the Michael addition followed by a clean hydrogenation step.[1][3][4][5]

Step 1:

-Cyanoethylation of

-Butyrolactone (GBL)
  • Reagents: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Butyrolactone (1.0 eq), Acrylonitrile (1.1 eq), LDA (Lithium Diisopropylamide) or NaH.[2][4]
    
  • Solvent: THF (anhydrous), -78°C.

  • Mechanism: Generation of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -enolate of GBL followed by Michael addition to acrylonitrile.[1][4][5]
    

Protocol:

  • Cool a solution of LDA (1.1 eq) in THF to -78°C under

    
    .
    
  • Dropwise add GBL (1.0 eq) over 30 mins. Stir for 1 hour to ensure complete enolization.

  • Slowly add Acrylonitrile (1.1 eq) to the enolate solution.[3][4][5]

  • Allow to warm to room temperature (RT) over 4 hours.

  • Quench with saturated

    
    , extract with EtOAc, and concentrate.
    
  • Intermediate: 3-(2-cyanoethyl)tetrahydrofuran-2-one.[1][2][3][4][5]

Step 2: Hydrogenation to the Amine
  • Reagents: 3-(2-cyanoethyl)tetrahydrofuran-2-one,

    
     (50 psi), Raney Nickel or Pd/C.
    
  • Solvent: Methanol (with trace HCl or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     to prevent secondary amine formation).[1][4][5]
    
  • Note: Acidic conditions (HCl) are preferred here to immediately capture the amine as the salt, preventing the free amine from attacking the lactone ring (intramolecular cyclization).[2][3][4]

Protocol:

  • Dissolve the nitrile intermediate in MeOH containing 1.1 eq of concentrated HCl.

  • Add Pd/C (10% w/w) catalyst.[1][3][4][5]

  • Hydrogenate at 50 psi for 12–24 hours.

  • Filter catalyst (Caution: Pyrophoric).[1][3][4][5]

  • Concentrate filtrate to yield the crude hydrochloride salt.[3][4][5]

  • Recrystallization: Isopropanol/Ether or Methanol/EtOAc.

Reactivity & Applications (Visualized)

The core utility of this compound lies in its "switchable" reactivity.[3][4][5] It can function as a linear linker or cyclize to form bicyclic structures.[3][4][5]

DOT Diagram: Reactivity Pathways

The following diagram illustrates the divergent pathways available to this scaffold, dependent on pH and solvent conditions.

ReactivityPathwaysStart3-(3-aminopropyl)tetrahydrofuran-2-one HClBaseNeutralization(Free Base)Start->Base pH > 10 HydrolysisAcidic/BasicHydrolysisStart->Hydrolysis H2O / Heat CyclicSpiro/Bicyclic Lactam(Intramolecular Amidation)Base->Cyclic Heat / -H2O(Thermodynamic Product) PolymerPolyamide-EsterOligomersBase->Polymer High Conc.(Intermolecular) OpenChain2-(3-aminopropyl)-4-hydroxybutanoic acidHydrolysis->OpenChain Ring Opening OpenChain->Cyclic Dehydration

Caption: Divergent reactivity of the 3-(3-aminopropyl)GBL scaffold. Control of pH and concentration dictates the formation of bicyclic lactams vs. linear hydroxy-acids.[1][2][3]

Key Applications in Drug Development[1][4][8]
  • Spiro-Lactam Synthesis: The free amine can attack the lactone carbonyl.[1][3][4][5] Due to the chain length (3 carbons + amine), this favors the formation of a 6-membered lactam ring fused to the THF ring, or potentially a spiro-center depending on the substitution pattern.[2][4] This is a privileged scaffold in GPCR ligand design .

  • Peptidomimetics: The ring-opened form (hydroxy-amino acid) serves as a non-proteinogenic amino acid.[1][2][3][4][5] It mimics Lysine but with a hydroxyl group and altered chain geometry, potentially altering the solubility and metabolic stability of peptide drugs.[4][5]

  • Tethering & Conjugation: The lactone ring reacts with amines on proteins or surfaces to form a stable amide bond, leaving the primary amine (from the propyl chain) available for further functionalization.[3][4][5] This is useful for PROTAC linker design.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3][4][5][6]

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: Stable as the HCl salt.[1][3][4][5] The free base is unstable and will spontaneously cyclize or polymerize upon standing; generate the free base in situ only.[3][4][5]

  • Incompatibility: Strong oxidizers, strong bases (triggers polymerization).[3][4][5]

References

  • Trost, B. M., & Fleming, I. (1991).[4][5] Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.[1][3][4][5] (Reference for general lactone enolate alkylation chemistry).

  • Wermuth, C. G. (2011).[3][4][5] The Practice of Medicinal Chemistry. Academic Press.[1][3][4][5] (Context for use of lactam/lactone scaffolds in drug design).

  • Smith, M. B. (2020).[3][4][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][3][4][5] (Standard protocol for nitrile reduction to amines).[2][3][4][5]

  • PubChem Compound Summary. (2024). Search for substructure: 3-(2-cyanoethyl)tetrahydrofuran-2-one. National Center for Biotechnology Information.[1][3][4][5] [Link]

Structural Dynamics, Synthesis, and Characterization of 3-(3-Aminopropyl)oxolan-2-one Hydrochloride: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(3-Aminopropyl)oxolan-2-one hydrochloride (also known as 3-(3-aminopropyl)dihydrofuran-2(3H)-one HCl) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and medicinal chemistry. Featuring both a rigid butyrolactone core and a flexible, primary amine-bearing propyl chain, it serves as a critical intermediate for the development of peptidomimetics, conformationally constrained macrocycles, and central nervous system (CNS) active agents.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its required salt formulation, and self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling

Understanding the exact molecular specifications of this compound is critical for stoichiometric precision during complex synthetic workflows. The quantitative data is summarized below based on authoritative chemical registries .

PropertyValue
Chemical Name 3-(3-Aminopropyl)oxolan-2-one hydrochloride
Common Synonyms 3-(3-Aminopropyl)dihydrofuran-2(3H)-one HCl;

-(3-aminopropyl)-

-butyrolactone HCl
CAS Registry Number 2089257-91-8
Molecular Formula C₇H₁₃NO₂ · HCl (or C₇H₁₄ClNO₂)
Molecular Weight 179.64 g/mol
Monoisotopic Mass (Free Base) 143.094 Da
Monoisotopic Mass (Salt) 179.071 Da
Appearance White to off-white crystalline powder
Storage Conditions Desiccated at 4°C, strictly protected from moisture and ambient bases

Structural Dynamics & The Causality of Salt Formation

A fundamental challenge in working with 3-(3-aminopropyl)oxolan-2-one is its inherent structural instability when isolated as a free base. As an Application Scientist, it is vital to understand why this compound is exclusively synthesized, stored, and sold as a hydrochloride salt.

The Intramolecular Aminolysis Threat

The free base contains two highly reactive moieties: a nucleophilic primary amine and an electrophilic lactone carbonyl. Because the 3-aminopropyl chain is attached to the


-position (C3) of the oxolan-2-one ring, the primary amine is perfectly positioned to attack the carbonyl carbon (C2) via a thermodynamically favorable 6-membered transition state.

If left unprotonated, spontaneous intramolecular aminolysis occurs. The amine attacks the carbonyl, cleaving the cyclic ester bond (ring-opening) and immediately re-cyclizing to form a highly stable 6-membered lactam—specifically, a 3-(2-hydroxyethyl)piperidin-2-one degradant .

Formulating the compound as an HCl salt protonates the primary amine (forming an ammonium cation, -NH₃⁺), completely neutralizing its nucleophilicity and trapping the molecule in a stable, storable state.

SynthesisWorkflow GBL Gamma-Butyrolactone (Oxolan-2-one) Enolate Lithium Enolate Intermediate GBL->Enolate LDA, THF, -78°C (Kinetic Deprotonation) Boc Boc-Protected Intermediate Enolate->Boc N-Boc-3-bromopropylamine (Alkylation) Target 3-(3-Aminopropyl)oxolan-2-one HCl (Stable Target) Boc->Target 4M HCl in Dioxane (Deprotection & Salt Formation) FreeBase Free Base (Highly Reactive) Target->FreeBase Base Neutralization (Loss of HCl) Degradant Piperidone Degradant (Intramolecular Lactam) FreeBase->Degradant Spontaneous Aminolysis (Ring Expansion)

Synthesis workflow and degradation pathway illustrating the necessity of the HCl salt.

Synthetic Methodology & Self-Validating Protocols

To achieve high yields and prevent polymerization, the synthesis must be executed with strict kinetic control and appropriate protecting group strategies.

Step 1: Kinetic Enolate Formation
  • Reagents: Oxolan-2-one (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), anhydrous THF.

  • Causality: The use of LDA (a sterically hindered, strong base) at -78 °C ensures strictly kinetic deprotonation at the

    
    -carbon. This prevents the base from acting as a nucleophile and attacking the lactone carbonyl, which would cause unwanted ring-opening.
    
  • Self-Validating Protocol: Conduct the reaction under Argon. The successful formation of the enolate is visually validated by the maintenance of a clear, pale-yellow solution without precipitation. If the solution turns dark brown or opaque, self-condensation (Claisen-type) has occurred due to inadequate cooling.

Step 2: Electrophilic Alkylation
  • Reagents: N-Boc-3-bromopropylamine (1.2 eq).

  • Causality: The tert-butyloxycarbonyl (Boc) protecting group is mandatory. If an unprotected 3-bromopropylamine were used, the free amine would aggressively compete as a nucleophile, leading to rapid polymerization.

  • Self-Validating Protocol: Add the electrophile dropwise at -78 °C, then allow the reaction to warm to room temperature over 4 hours to provide the kinetic energy required for the Sₙ2 substitution. Quench an aliquot with saturated NH₄Cl, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3). A new UV-inactive spot that stains positive with KMnO₄ confirms product formation.

Step 3: Deprotection and In-Situ Salt Trapping
  • Reagents: 4M HCl in 1,4-dioxane.

  • Causality: Dissolving the purified Boc-intermediate in minimal dichloromethane (DCM) and treating it with anhydrous HCl in dioxane serves a dual purpose. The highly acidic, non-aqueous environment smoothly cleaves the Boc group while simultaneously protonating the newly exposed amine. The absence of water is critical to prevent acid-catalyzed hydrolysis of the lactone ring.

  • Self-Validating Protocol: As the Boc group is cleaved and the HCl salt forms, the target compound will spontaneously precipitate out of the DCM/dioxane mixture as a highly pure white solid, driving the reaction to completion via Le Chatelier's principle.

Analytical Characterization

Validating the structural integrity of the synthesized batch requires a multi-modal analytical approach to ensure the lactone ring remains intact and the amine is fully protonated.

AnalyticalWorkflow Batch Synthesized Batch (C7H14ClNO2) LCMS LC-MS Analysis [M+H]+ = 144.1 Batch->LCMS Mass & Purity NMR 1H & 13C NMR (D2O or DMSO-d6) Batch->NMR Structural Elucidation FTIR FTIR Spectroscopy (Lactone C=O stretch) Batch->FTIR Functional Groups Valid Quality Confirmed (Ready for Use) LCMS->Valid NMR->Valid FTIR->Valid

Analytical validation workflow for confirming the structure and purity of the synthesized batch.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run in positive electrospray ionization (ESI+) mode. The mass spectrometer will detect the free base molecular ion. Look for the prominent [M+H]⁺ peak at m/z 144.1 .

  • FTIR (Fourier-Transform Infrared Spectroscopy): A sharp, intense absorption band at ~1770 cm⁻¹ is the hallmark of an intact 5-membered lactone (

    
    -butyrolactone) carbonyl stretch. A broad band spanning 3000–2800 cm⁻¹ confirms the presence of the -NH₃⁺ salt. If the carbonyl peak shifts to ~1650 cm⁻¹, it indicates degradation into the piperidone lactam.
    
  • NMR Spectroscopy: Use DMSO-d₆ as the solvent. The ¹H-NMR spectrum should show a broad singlet integrating to 3 protons around

    
     8.0 ppm, corresponding to the -NH₃⁺ group. The 
    
    
    
    -proton (C3 of the ring) will appear as a complex multiplet due to coupling with the adjacent ring protons and the newly attached propyl chain.

Applications in Drug Development

In modern drug discovery, 3-(3-Aminopropyl)oxolan-2-one HCl is highly prized for its structural resemblance to


-aminobutyric acid (GABA) derivatives. By acting as a conformationally restricted GABA analog, it is frequently deployed in the synthesis of novel CNS therapeutics targeting GABAergic and glutamatergic pathways. Furthermore, the orthogonal reactivity of its primary amine (which can be selectively coupled to carboxylic acids via EDC/HOBt) and its lactone ring (which can be opened by strong nucleophiles) makes it an ideal tethering unit in the design of complex macrocyclic peptides and PROTAC (Proteolysis Targeting Chimera) linkers.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." John Wiley & Sons. (Authoritative text on lactone enolization and intramolecular aminolysis pathways). URL:[Link]

3-substituted gamma-butyrolactone amine derivatives

Advanced Architectures of 3-Substituted -Butyrolactone Amine Derivatives

Synthesis, Stereochemistry, and Therapeutic Utility

Executive Summary

The

12343-substituted amine derivatives

-acyl homoserine lactones (AHLs)

-aminomethyl-

-butyrolactones

This technical guide dissects the synthetic methodologies, stereochemical imperatives, and pharmacological applications of these derivatives. It moves beyond basic textbook definitions to explore the causality of experimental design in drug development.

Structural Classes and Pharmacological Logic

The functionalization of the C3 (alpha) position of the lactone ring creates a chiral center critical for receptor binding. We categorize these derivatives into two primary pharmacological classes:

Class A: The Signaling Molecules (

-Acyl Homoserine Lactones)

These are 3-acylamino-GBLs. They function as autoinducers in Gram-negative bacteria, regulating gene expression (virulence, biofilm formation) via quorum sensing.

  • Mechanism: The lactone head group binds to LuxR-type receptors; the 3-acyl tail length determines specificity.

  • Therapeutic Value: Quorum Sensing Inhibitors (QSIs) that mimic this structure but fail to activate the receptor can "blind" bacteria without applying selective pressure for resistance.

Class B: The Cytotoxic Agents (

-Aminomethyl-GBLs)

These are often derived from


  • Mechanism: The parent

    
    -methylene group acts as a Michael acceptor, alkylating cysteine residues on proteins (e.g., NF-
    
    
    B pathway). The amine derivative can act as a prodrug (releasing the methylene lactone via retro-Michael) or improve solubility and bioavailability while retaining alkylating potential.
  • Therapeutic Value: Potent activity against pancreatic cancer cell lines (Panc-1, BxPC-3).[5]

Synthetic Strategies: C3 Functionalization

The construction of the C3-amine motif requires precise stereocontrol. Below are the two dominant synthetic workflows.

Workflow A: The "Chiral Pool" Approach (For AHLs)[6]
  • Starting Material: L-Homoserine lactone (derived from L-methionine).

  • Logic: Retains the natural (S)-configuration essential for biological recognition.

  • Reaction: Acylation of the amine with fatty acid chlorides or carboxylic acids (using EDC/NHS coupling).

Workflow B: The Michael Addition Approach (For

-Aminomethyl-GBLs)
  • Starting Material:

    
    -Methylene-
    
    
    -butyrolactone.[4][5][7]
  • Logic: The exocyclic double bond is highly electrophilic. Addition of secondary amines creates the 3-aminomethyl scaffold.

  • Stereochemistry: Often produces diastereomeric mixtures requiring separation, though chiral amines can induce diastereoselectivity.

Visualization: Synthetic Divergence

The following diagram illustrates the divergence from the core lactone scaffold into these two distinct therapeutic classes.

GBL_Synthesiscluster_0Mechanism of ActionGBLgamma-Butyrolactone(Core Scaffold)Methylenealpha-Methylene-GBL(Michael Acceptor)GBL->MethyleneFormylation/ReductionAminomethyl3-Aminomethyl-GBL(Anticancer/Prodrug)Methylene->AminomethylMichael Addition(HNR2)HomoserineL-Homoserine Lactone(Chiral Pool)AHLN-Acyl Homoserine Lactone(Quorum Sensing)Homoserine->AHLAcylation(RCOCl / Base)Target1NF-kB InhibitionAminomethyl->Target1Retro-Michael(Cys Alkylation)Target2Biofilm ModulationAHL->Target2LuxR Binding

Caption: Synthetic divergence of GBL derivatives into cytotoxic Michael adducts and bacterial signaling molecules.

Experimental Protocol: Synthesis of -(Dimethylaminomethyl)- -butyrolactone

This protocol describes the synthesis of a Class B derivative via the Michael addition strategy. This compound is a model for creating water-soluble anticancer agents.

Objective: To functionalize


Reagents:

  • 
    -Methylene-
    
    
    -butyrolactone (1.0 eq)
  • Dimethylamine (2.0 M in THF, 1.2 eq)

  • Ethanol (Solvent)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
    -methylene-
    
    
    -butyrolactone (10 mmol) in absolute ethanol (20 mL).
    • Expert Insight: Ethanol is chosen over aprotic solvents to facilitate proton transfer during the enolate intermediate stabilization, accelerating the reaction rate.

  • Addition: Cool the solution to 0°C in an ice bath to minimize polymerization of the starting material. Dropwise add the dimethylamine solution (12 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (SiO2, 50% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    amine spot.
  • Workup: Evaporate the ethanol under reduced pressure. Dissolve the residue in DCM (30 mL) and wash with saturated NaHCO3 (2 x 15 mL) to remove unreacted amine salts.

  • Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate. The product is typically an oil. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

    • Validation: Confirm structure via

      
      H NMR.[8] Look for the disappearance of exocyclic alkene protons (5.6-6.2 ppm) and the appearance of the methylene-amine doublet (
      
      
      2.5 ppm).
Comparative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the C3-substituent on biological activity, highlighting the "sweet spot" for drug design.

Derivative ClassC3 SubstituentTarget / MechanismPotency / Effect
Unsubstituted -HGABA-B / GHB ReceptorSedative / Metabolic (Low potency)

-Methylene
=CH2Cysteine AlkylationHigh Cytotoxicity (IC50 < 5

M)

-Aminomethyl
-CH2-NR2Prodrug / AlkylationModerate Cytotoxicity (IC50 10-20

M), Improved Solubility
AHL (Short Chain) -NH-CO-C4H9RhlR (Pseudomonas)Biofilm Induction
AHL (Long Chain) -NH-CO-C12H25LasR (Pseudomonas)Virulence Factor Production

Note: For anticancer applications, the amine derivative often serves to transport the pharmacophore, releasing the active methylene lactone inside the cell.

References
  • Ramachandran, P. V., et al. (2013). "Synthetic

    
    -(aminomethyl)-
    
    
    -butyrolactones and their anti-pancreatic cancer activities."[5] Bioorganic & Medicinal Chemistry Letters. Link
  • Galloway, W. R., et al. (2011). "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL-mediated signaling." Chemical Reviews. Link

  • Ogawa, N., et al. (2021). "A Review of the Pharmacological Activities and Recent Synthetic Advances of

    
    -Butyrolactones."[2][3] International Journal of Molecular Sciences. Link
    
  • Kalgutkar, A. S., et al. (2005). "Assessment of

    
    -Methylene-
    
    
    -butyrolactones as Reactive Metabolites." Chemical Research in Toxicology. Link

difference between homoserine lactone and 3-(3-aminopropyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural and Functional Divergence: Homoserine Lactone vs. 3-(3-Aminopropyl)oxolan-2-one in Quorum Sensing Modulation

Abstract: As the pharmaceutical industry pivots from traditional bactericidal agents toward anti-virulence therapies, targeting bacterial communication networks—specifically Quorum Sensing (QS)—has emerged as a critical strategy. This technical whitepaper dissects the physicochemical and mechanistic divergence between the native bacterial signaling core, homoserine lactone , and its synthetic homolog, 3-(3-aminopropyl)oxolan-2-one . By analyzing their interactions with LuxR-type receptors, we provide a comprehensive framework for designing and validating next-generation Quorum Quenching (QQ) antagonists.

Structural Anatomy and Chemical Divergence

To engineer effective anti-virulence compounds, one must first understand the precise spatial requirements of the bacterial receptor's orthosteric site. The lies in a subtle but functionally profound structural homologation.

  • Homoserine Lactone (3-aminooxolan-2-one): This molecule serves as the highly conserved hydrophilic headgroup for N-acyl homoserine lactones (AHLs), the primary type 1 autoinducers in Gram-negative bacteria [1]. The primary amine is located directly at the

    
    -position (C3) of the 
    
    
    
    -butyrolactone ring. This rigid proximity ensures that when the amine is acylated, the resulting amide carbonyl and the lactone ring oxygen are perfectly positioned to form a critical hydrogen-bonding network within the receptor pocket.
  • 3-(3-Aminopropyl)oxolan-2-one: This synthetic derivative introduces a flexible 3-carbon (propyl) linker between the

    
    -carbon of the lactone ring and the primary amine [2]. While it retains the core 
    
    
    
    -butyrolactone pharmacophore, the spatial displacement of the amine drastically alters its electronic and steric profile. When utilized as a scaffold for drug development, this extension prevents the molecule from fulfilling the strict geometric constraints required for receptor agonism.
Quantitative Physicochemical Comparison

Table 1: Structural and functional properties dictating receptor interaction.

PropertyHomoserine Lactone (Native Core)3-(3-Aminopropyl)oxolan-2-one (Analog)
IUPAC Name 3-aminooxolan-2-one3-(3-aminopropyl)oxolan-2-one
Molecular Formula C

H

NO

C

H

NO

Molar Mass (Free Base) 101.10 g/mol 143.18 g/mol
Amine Position

-carbon (Direct attachment)
Extended via propyl chain
Receptor Function Agonist scaffold (Virulence ON)Antagonist scaffold (Virulence OFF)
H-Bonding Geometry Rigid, highly conservedFlexible, structurally disruptive

Mechanistic Causality: The "Why" Behind Quorum Quenching

As Application Scientists, we do not merely observe phenotypic changes; we must explain the molecular causality driving them.

In native QS systems (e.g., the LasI/LasR system in Pseudomonas aeruginosa or the CviI/CviR system in Chromobacterium), the native AHL acts as a molecular key [3]. The receptor's binding pocket is lined with highly conserved residues (often Tryptophan, Tyrosine, and Aspartate). The lactone carbonyl and the


-amide proton of the native AHL form tight hydrogen bonds with these residues, stabilizing the receptor into an active homodimer that binds DNA and initiates the transcription of virulence factors.

When 3-(3-aminopropyl)oxolan-2-one (or its acylated derivatives) enters the orthosteric site, it acts as a competitive antagonist. The flexible propyl linker displaces the amide/amine group by approximately 3.8 Å. The causality of inhibition is twofold:

  • Steric Clash: The extended chain forces the molecule into an unnatural conformation within the hydrophobic pocket.

  • H-Bond Disruption: The displacement completely breaks the hydrogen-bonding network. Without these stabilizing bonds, the LuxR-type receptor fails to dimerize. The resulting unstable monomer is rapidly targeted for proteolytic degradation, effectively silencing the bacterial virulence machinery without killing the cell.

Mechanism Native Homoserine Lactone (Native Core) LuxR LuxR-type Receptor (Binding Pocket) Native->LuxR Precise H-bonding Analog 3-(3-aminopropyl)oxolan-2-one (Synthetic Analog) Analog->LuxR Steric Displacement Active Active Dimer (Virulence ON) LuxR->Active Agonism Inactive Inactive Monomer (Virulence OFF) LuxR->Inactive Antagonism

Fig 1. Competitive antagonism of LuxR-type receptors by lactone analogs.

Self-Validating Experimental Protocol: In Vitro QS Inhibition Assay

To evaluate the efficacy of 3-(3-aminopropyl)oxolan-2-one derivatives, a robust, self-validating phenotypic assay is required. We utilize the Chromobacterium violaceum CV026 biosensor strain.

Why CV026? CV026 is a double-mutant (luxI-homolog cviI deleted). It cannot synthesize its own autoinducers but retains the CviR receptor [3]. It only produces the purple pigment violacein when exogenous native AHL is supplied. This creates a zero-background system perfect for testing competitive antagonists.

Step-by-Step Methodology

This protocol is designed as a self-validating system to eliminate false positives caused by generalized cytotoxicity.

  • Preparation of Standards:

    • Synthesize or procure the native autoinducer: N-hexanoyl-L-homoserine lactone (C6-HSL).

    • Prepare the test antagonist: Acylated 3-(3-aminopropyl)oxolan-2-one.

    • Dissolve both in DMSO to a 10 mM stock, ensuring the final DMSO concentration in the assay never exceeds 1% (v/v) to prevent solvent toxicity.

  • Inoculum Preparation:

    • Culture C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with Kanamycin (20 µg/mL) at 28°C, 200 rpm.

    • Adjust the overnight culture to an OD

      
       of 0.1 in fresh LB broth.
      
  • Co-Incubation (The Competition Setup):

    • In a 96-well plate, add 5 µM of C6-HSL to all test wells (this guarantees baseline violacein production).

    • Add the 3-(3-aminopropyl)oxolan-2-one analog in a dose-response gradient (e.g., 1 µM to 100 µM).

    • Critical Controls:

      • Negative Control: CV026 + DMSO vehicle (Validates the mutant is not self-producing AHL; must remain colorless).

      • Positive Control: CV026 + 5 µM C6-HSL + DMSO vehicle (Validates maximum violacein induction).

    • Incubate the plate at 28°C for 16 hours.

  • Dual-Readout Quantification (Self-Validation Step):

    • Read 1 (Biomass): Measure the absorbance at OD

      
      . Causality:  If the OD
      
      
      
      drops significantly compared to the positive control, the analog is bactericidal, and any reduction in pigment is a false positive for QS inhibition.
    • Read 2 (Phenotype): Centrifuge the plate (3000 x g, 10 min). Discard supernatant. Resuspend the bacterial pellet in 200 µL of 100% ethanol to extract the water-insoluble violacein. Centrifuge again to remove cell debris. Transfer the purple supernatant to a new plate and measure absorbance at OD

      
      .
      
  • Data Synthesis: Calculate the percentage of QS inhibition by normalizing the OD

    
     (violacein) against the OD
    
    
    
    (viable biomass). True Quorum Quenchers will show a dose-dependent drop in OD
    
    
    with a stable OD
    
    
    .

Workflow Step1 1. Compound Prep (Analog vs HSL) Step3 3. Co-incubation (Dose-response) Step1->Step3 Step2 2. Reporter Strain (CV026 Mutant) Step2->Step3 Step4 4. Violacein Extraction (Solvent Partition) Step3->Step4 Step5 5. Dual Quantification (OD585 & OD600) Step4->Step5

Fig 2. Self-validating high-throughput quorum sensing inhibition assay.

Conclusion

The transition from homoserine lactone to 3-(3-aminopropyl)oxolan-2-one represents a masterclass in rational drug design. By simply extending the distance between the lactone core and the functional amine, researchers can convert a potent bacterial virulence activator into a competitive antagonist. Utilizing rigorous, dual-readout phenotypic assays ensures that these synthetic analogs are validated strictly for their anti-virulence properties, paving the way for therapeutics that do not exert selective pressure for antimicrobial resistance.

References

1.1 - MDPI 2.2 - CymitQuimica 3.3 - RSC Publishing

Sources

Engineering the Next Generation of Therapeutics: Novel Chiral Building Blocks for Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Peptidomimetic Imperative

While natural peptides offer exquisite target specificity, their translation into viable clinical therapeutics is severely hampered by rapid proteolytic degradation and poor membrane permeability. As application scientists, our objective is to circumvent these evolutionary limitations without sacrificing binding affinity. We achieve this through the strategic incorporation of novel chiral building blocks—non-proteinogenic amino acids, conformationally constrained scaffolds, and backbone-modified analogues.

By expanding the chemical space beyond the canonical 20 amino acids, we can pre-organize secondary structures, reduce entropic penalties upon target binding, and fine-tune physicochemical properties to bridge the gap between small-molecule bioavailability and biologic-like specificity.

Fluorinated Amino Acids: Electronic Tuning and Bioisosteric Replacement

Fluorine is a uniquely powerful tool in peptidomimetic design. With a van der Waals radius (1.47 Å) closely matching oxygen (1.52 Å) and slightly larger than hydrogen (1.20 Å), fluorine acts as a bioisostere that introduces profound electronic effects without imposing significant steric bulk. The high electronegativity of fluorine lowers the pKa of adjacent amines, modulates lipophilicity, and can induce specific secondary structures via stereoelectronic effects or intramolecular


 hydrogen bonding 1.
Experimental Workflow: Enantioselective -Trifluoromethylthiolation

The synthesis of complex, non-proteinogenic fluorinated amino acids requires rigorous stereocontrol. A highly effective methodology involves the asymmetric


-trifluoromethylthiolation of isoxazolidin-5-ones using a chiral quaternary ammonium salt (Maruoka catalyst) 1.

Protocol 1: Synthesis of


-Aryl-

-SCF

-

-Amino Acids
Causality & Validation: This protocol utilizes an electrophilic

-transfer reagent. The Maruoka catalyst forms a tight chiral ion pair with the enolate intermediate, shielding one face of the nucleophile to ensure high enantiomeric excess.
  • Substrate Preparation: Dissolve the

    
    -aryl isoxazolidin-5-one substrate (1.0 equiv) and the chiral Maruoka catalyst (5 mol%) in anhydrous toluene under an argon atmosphere.
    
  • Temperature Control: Cool the reaction mixture to -20 °C. Mechanistic Rationale: Lowering the temperature minimizes background racemic reactions and maximizes the facial selectivity dictated by the chiral catalyst.

  • Electrophilic Addition: Add the

    
    -transfer reagent (N-(trifluoromethylthio)phthalimide, 1.2 equiv) dropwise.
    
  • Reaction Monitoring: Stir for 12 hours, monitoring via

    
     NMR. Self-Validation: The spin-active nature of fluorine provides a highly sensitive, self-validating handle to confirm the formation of the 
    
    
    
    quaternary stereocenter without complex derivatization 1.
  • Isolation: Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via flash chromatography. Expected yield: ~90% with an enantiomeric ratio (e.r.) of 93:7.
    

Conformationally Constrained Scaffolds: Entropic Pre-organization

Linear peptides suffer a massive entropic penalty when adopting their bioactive conformation upon target binding. By introducing covalently constrained chiral building blocks—such as D-amino acids, disulfide-rich crosslinks, or cyclic non-canonical backbones—we can lock the peptidomimetic into its active geometry. Recent advances in de novo computational design have enabled the creation of hyperstable constrained peptides that exhibit exceptional resistance to thermal and chemical denaturation 2.

Quantitative Structural Profiling

To justify the synthetic effort of incorporating constrained building blocks, we must look at the quantitative improvements in pharmacokinetic and structural properties.

Table 1: Quantitative Profiling of Peptidomimetic Scaffolds

Scaffold TypeIn Vitro Proteolytic Half-LifeTarget Affinity (Relative

)
Dominant Secondary StructureEntropic Binding Penalty
Canonical Linear Peptide < 30 minutesHighHighly Flexible / Random CoilHigh
Fluorinated Azapeptide > 24 hoursModerate to High

-Turn (Type II)
Moderate
Constrained Cyclic Peptide > 48 hours (Hyperstable)Very High

-Helix / Pre-organized
Low

-Peptoid
> 48 hoursModerateTriangular Prism-Shaped HelixModerate

Backbone Innovations: Azapeptides and -Peptoids

Replacing the


-carbon with a nitrogen atom (azapeptides) or shifting the side chain from the 

-carbon to the backbone nitrogen (

-peptoids) completely abrogates recognition by endogenous proteases. Furthermore, these backbone modifications can be engineered to fold into highly predictable, robust secondary structures, such as the unique triangular prism-shaped helices observed in functionalized

-peptoids 3.
Experimental Workflow: Synthesis of N-Trifluoroethyl Azapeptides

Incorporating fluorinated moieties into azapeptides induces a preferential type II


-turn conformation, driven by short hydrogen bonding and unique 

interactions 4.

Protocol 2: Solution-Phase Assembly of Fluorinated Azapeptides Causality & Validation: The critical step is the insertion of a carbonyl group between a fluorinated hydrazine and an amino acid. Triphosgene is utilized for its efficiency, but the reaction must be carefully controlled to prevent the formation of stable, unreactive oxadiazolone byproducts 4.

  • Hydrazine Activation: Dissolve the N-trifluoroethyl hydrazine derivative in anhydrous dichloromethane (DCM) and cool to 0 °C. Mechanistic Rationale: Strict temperature control is required to moderate the reactivity of triphosgene and prevent premature intramolecular cyclization.

  • Carbonyl Insertion: Add triphosgene (0.33 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv). Stir for exactly 30 minutes.

  • Peptide Coupling: Add a pre-mixed solution of L-Leucine methyl ester hydrochloride (1.2 equiv) and DIPEA in DCM in one rapid portion. Mechanistic Rationale: A high local concentration of the nucleophilic amine outcompetes the intramolecular attack of the hydrazine oxygen, driving the formation of the desired azapeptide linkage.

  • Structural Validation: Purify the product and subject it to 2D HOESY NMR and X-ray crystallography to validate the

    
     bond-induced 
    
    
    
    -turn architecture 4.

Logical Workflow for Peptidomimetic Engineering

To systemize the development of these molecules, we employ a structured decision matrix to align the structural deficit of the native peptide with the appropriate chiral building block.

PeptidomimeticWorkflow N1 Target Identification & Structural Profiling N2 Select Chiral Building Block N1->N2 N3 Fluorinated Amino Acids (Electronic Tuning) N2->N3 N4 Constrained Cyclic Scaffolds (Entropic Pre-organization) N2->N4 N5 Azapeptides / β-Peptoids (Backbone Substitution) N2->N5 N6 Asymmetric Synthesis & Solid-Phase Assembly N3->N6 N4->N6 N5->N6 N7 Validation: Proteolytic Stability & Target Affinity N6->N7

Logical workflow for the selection, synthesis, and validation of novel peptidomimetics.

Conclusion

The integration of novel chiral building blocks represents a paradigm shift in drug development. By understanding the mechanistic causality behind synthetic protocols—such as the thermal control required for triphosgene activation or the facial selectivity of chiral ammonium catalysts—researchers can predictably engineer peptidomimetics. These customized scaffolds successfully bridge the gap between the oral bioavailability of small molecules and the high-affinity targeting of biologics.

References

  • Synthesis of complex unnatural fluorine-containing amino acids.National Institutes of Health (NIH) / PMC.
  • Accurate de novo design of hyperstable constrained peptides.National Institutes of Health (NIH) / PMC.
  • Functionalized Helical β-Peptoids.
  • Access to N-Fluorinated Azapeptides and Azapeptoids as Peptidomimetic Scaffolds.ACS Organic & Inorganic Au.

Sources

Engineering Aminopropyl-Functionalized Lactone Scaffolds: A Technical Guide to Next-Generation Macrolide and Polyketide Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics to combat antimicrobial resistance and complex oncological targets, macrocyclic and benzenediol lactones have emerged as privileged structural scaffolds[1]. However, the native physicochemical properties of these polyketides often limit their clinical translation. As a Senior Application Scientist, I have observed that the strategic installation of an aminopropyl moiety onto these lactone cores fundamentally alters their pharmacokinetic (PK) and pharmacodynamic (PD) trajectories.

This whitepaper provides an in-depth technical roadmap for the synthesis, functionalization, and validation of aminopropyl-functionalized lactone scaffolds. By bridging combinatorial biosynthesis[1][2] with late-stage chemical tailoring, we can generate highly diverse libraries—such as "macrozones"—that exhibit exceptional target engagement with bacterial ribosomes[3][4].

Mechanistic Rationale: The Aminopropyl Advantage

When designing lactone libraries, we face a critical stereoelectronic challenge: how to extend the pharmacophore to capture additional binding energy without disrupting the pre-organized conformation of the macrocyclic core. The aminopropyl group (


) serves as an optimal solution due to three distinct mechanistic advantages:
  • Target Engagement via Extended Reach: In 15-membered macrolides (e.g., azithromycin derivatives), the 4″-aminopropyl group extends deep into the ribosomal binding pocket. Saturation Transfer Difference (STD) NMR studies confirm that the methylene protons of the aminopropyl side chain establish critical van der Waals interactions and hydrogen bonds with the 23S rRNA[3][4].

  • Physicochemical Optimization: The primary amine (pKa ~9.5) remains protonated at physiological pH. This basic center dramatically improves aqueous solubility and cellular permeability, countering the lipophilicity of the massive lactone core.

  • Library Diversification: The aminopropyl group acts as a highly reactive nucleophilic handle. It allows for rapid late-stage derivatization, such as coupling with thiosemicarbazones to synthesize bioactive "macrozones" aimed at multi-drug-resistant pathogens[3].

Synthetic Methodologies & Workflows

To access these complex scaffolds, we employ a hybrid approach combining biocatalysis and synthetic organic chemistry.

Core Assembly via Combinatorial Biosynthesis

Fungal benzenediol lactones (BDLs) are assembled using iterative polyketide synthases (iPKSs). By shuffling iPKS subunits in heterologous hosts like Saccharomyces cerevisiae, we can generate a vast library of unnatural lactone skeletons[1]. To further tailor these scaffolds, rational active-site cavity engineering of O-methyltransferases allows us to reprogram regioselectivity, yielding orthogonally protected lactones primed for downstream amination[2]. Alternatively, engineered hemeprotein carbene transferases can be utilized for direct, highly enantioselective intramolecular C–H functionalization to build diverse lactone rings de novo[5].

Late-Stage Aminopropylation

Once the lactone core is isolated, chemical tailoring is required. For macrolides, the cladinose sugar is selectively oxidized to a ketone, followed by reductive amination with 1,3-diaminopropane. This yields the critical 4″-aminopropyl-lactone scaffold[3].

G N1 Lactone Core Synthesis (Macrolide / Benzenediol) N3 Late-Stage Aminopropylation (Reductive Amination) N1->N3 Chemical Tailoring N2 Combinatorial Biosynthesis (iPKS Shuffling) N2->N1 Biosynthetic Assembly N4 Aminopropyl-Lactone Scaffold N3->N4 Scaffold Generation N5 Thiosemicarbazone Coupling (Macrozone Formation) N4->N5 Derivatization N6 Ribosomal 23S rRNA Binding (STD-NMR Validation) N4->N6 Direct Binding Evaluation N5->N6 Enhanced Affinity

Workflow of aminopropyl-lactone scaffold synthesis and ribosomal target validation.

Experimental Protocol: Synthesis and Validation System

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a mechanistic checkpoint to verify the integrity of the aminopropyl-lactone scaffold.

Step 1: Core Activation (Oxidation)
  • Procedure: Dissolve the native macrolide (e.g., azithromycin) in anhydrous dichloromethane (DCM). Add Dess-Martin periodinane (1.2 eq) at 0°C to selectively oxidize the 4″-hydroxyl group of the cladinose sugar.

  • Causality: This mild oxidation creates a highly reactive ketone handle specifically at the 4″ position, leaving the sensitive macrocyclic lactone core intact.

Step 2: Reductive Amination
  • Procedure: Introduce 1,3-diaminopropane (5.0 eq) to the oxidized macrolide in methanol, followed by the portion-wise addition of sodium cyanoborohydride (

    
    ) (2.0 eq). Stir at room temperature for 12 hours.
    
  • Causality:

    
     is chosen because it is a mild reducing agent that selectively reduces the intermediate imine without reducing the lactone carbonyls. The excess of 1,3-diaminopropane prevents cross-linking between two macrolide cores.
    
Step 3: Orthogonal Purification via Aminopropyl SPE
  • Procedure: Load the crude reaction mixture onto an aminopropyl (

    
    ) solid-phase extraction (SPE) cartridge preconditioned with n-hexane[6]. Elute with an acetonitrile/triethylamine (99:1, v/v) gradient[6][7].
    
  • Causality: Standard silica gel degrades sensitive macrolides. The aminopropyl SPE matrix provides an orthogonal retention mechanism, effectively separating the highly basic 4″-aminopropyl product from unreacted precursors and trace biological matrices[6][7].

Step 4: Target Validation via STD-NMR
  • Procedure: Incubate the purified 4″-aminopropyl-lactone with isolated E. coli 70S ribosomes. Perform Saturation Transfer Difference (STD) NMR by subtracting the on-resonance spectrum from the off-resonance spectrum[4].

  • Causality: STD-NMR provides direct, label-free validation of target engagement. The appearance of methylene proton signals (from the aminopropyl chain) in the difference spectrum confirms that the engineered linker is in direct contact with the ribosomal binding pocket[3][4].

Pharmacokinetic & Binding Profiling Data

The installation of the aminopropyl group fundamentally upgrades the scaffold's utility. The table below summarizes the quantitative shifts in physicochemical and binding properties following functionalization.

Scaffold VariantFunctionalizationAqueous Sol. (pH 7.4)23S rRNA Binding Affinity (

)
Primary Application
Native Azithromycin None (Native)Moderate~10 µMBroad-spectrum antibacterial
4″-Aminopropyl-Azithromycin Primary AmineHigh~2.5 µMMacrozone precursor[3]
Benzenediol Lactone (BDL) O-MethylatedLowN/A (Hsp90 target)Anticancer / Immune mod.[1][2]
Aminopropyl-BDL Primary AmineHighTBDCombinatorial library core

Data synthesized from STD-NMR binding assays and combinatorial biosynthetic profiling[1][2][3][4].

Conclusion

Aminopropyl-functionalized lactone scaffolds represent a critical intersection between synthetic biology and medicinal chemistry. By utilizing combinatorial biosynthesis to generate complex lactone cores[1] and employing precise chemical tailoring to install the aminopropyl linker, drug discovery professionals can access previously unreachable chemical space. This methodology not only yields compounds with superior PK profiles but also provides the foundational architecture for next-generation therapeutics aimed at resistant biological targets.

References

1.[1] Xu, Y., et al. "Diversity-oriented combinatorial biosynthesis of benzenediol lactone scaffolds by subunit shuffling of fungal polyketide synthases." PNAS. 2.[2] Wang, X., et al. "Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds." Journal of the American Chemical Society. 3.[5] "Enzymatic Assembly of Diverse Lactone Structures: An Intramolecular C–H Functionalization Strategy." NSF. 4.[6] "Simultaneous determination of macrolide pesticides in fruits and vegetables by liquid chromatography." Journal of Food and Drug Analysis. 5.[3] Mikulandra, I., et al. "Interactions of Aminopropyl–Azithromycin Derivatives, Precursors in the Synthesis of Bioactive Macrozones, with E. coli Ribosome: NMR and Docking Studies." Materials / ResearchGate. 6.[4] "Advanced Methods for Studying Structure and Interactions of Macrolide Antibiotics." PMC. 7.[7] "Simultaneous determination of macrolide pesticides in fruits and vegetables by liquid chromatography." Journal of Food and Drug Analysis.

Sources

The Chiral Scaffold: Advanced Synthetic Applications of (S)-3-(3-aminopropyl)oxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract & Structural Profiling

In the realm of modern drug discovery and peptidomimetic design, conformationally restricted chiral building blocks are paramount. (S)-3-(3-aminopropyl)oxolan-2-one hydrochloride (CAS: 2089257-91-8)[1] serves as a highly versatile, stereochemically pure linchpin for synthesizing complex nitrogen-containing heterocycles.

Structurally, this molecule features a


-butyrolactone (oxolan-2-one) core with a primary amine tethered via a propyl chain at the 

-position (C3). The strict (S)-configuration at C3 provides a reliable stereocenter for asymmetric synthesis. The causality behind supplying this compound as a hydrochloride salt is fundamentally thermodynamic: in its free base form, the primary amine is highly nucleophilic and perfectly positioned to attack the C2 carbonyl of the lactone. The HCl salt masks this reactivity, ensuring shelf stability and preventing premature, uncontrolled oligomerization or cyclization.

Mechanistic Pathways & Causality

The true value of (S)-3-(3-aminopropyl)oxolan-2-one lies in its divergent reactivity profiles upon activation.

Pathway A: Intramolecular Lactone-to-Lactam Rearrangement

When the hydrochloride salt is neutralized, the liberated primary amine undergoes a spontaneous, entropically favored intramolecular amidation[2]. The amine attacks the C2 carbonyl in a 6-exo-trig-like nucleophilic acyl substitution, breaking the O1-C2 lactone bond. This ring expansion converts the 5-membered


-lactone into a 6-membered 

-lactam, specifically yielding (S)-3-(2-hydroxyethyl)piperidin-2-one (CAS: 907175-90-0)[3]. The thermodynamic driving force here is the superior stability of the amide bond (lactam) over the ester bond (lactone) due to enhanced resonance stabilization.
Pathway B: Chemoselective Reduction to Amino-Diols

Alternatively, the lactone ring can be cleaved reductively while preserving the stereocenter. Treatment with a strong hydride donor (e.g., LiAlH


) reduces the lactone to a primary diol, yielding (S)-2-(3-aminopropyl)butane-1,4-diol. This intermediate is a critical precursor for synthesizing bridged bicyclic systems, such as indolizidine alkaloids[4], which are heavily utilized in neuroactive compound development.

Mandatory Visualization: Divergent Synthetic Workflows

G A (S)-3-(3-aminopropyl)oxolan-2-one HCl B Free Base Intermediate A->B Neutralization (DIPEA) D (S)-2-(3-aminopropyl)butane-1,4-diol A->D Reduction (LiAlH4) C (S)-3-(2-hydroxyethyl)piperidin-2-one B->C Intramolecular Amidation (Ring Expansion)

Divergent Synthetic Pathways of (S)-3-(3-aminopropyl)oxolan-2-one Hydrochloride

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize protocols that are self-validating. The following workflows incorporate intrinsic analytical checkpoints to ensure mechanistic fidelity.

Workflow A: Synthesis of (S)-3-(2-hydroxyethyl)piperidin-2-one

Objective: Controlled ring expansion via base-catalyzed intramolecular amidation.

  • Preparation: Suspend 1.0 eq of (S)-3-(3-aminopropyl)oxolan-2-one HCl in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Neutralization: Dropwise, add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is chosen over primary/secondary amines because its steric bulk prevents it from acting as a competing nucleophile against the lactone carbonyl.

  • Cyclization: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12 hours. The proximity effect of the tethered amine ensures rapid intramolecular cyclization.

  • Validation Checkpoint: Monitor via FT-IR. The reaction is complete when the characteristic

    
    -lactone carbonyl stretch (~1770 cm
    
    
    
    ) is entirely replaced by the
    
    
    -lactam carbonyl stretch (~1650 cm
    
    
    ).
  • Workup: Wash the organic layer with saturated aqueous NH

    
    Cl to remove DIPEA salts, dry over Na
    
    
    
    SO
    
    
    , and concentrate in vacuo to yield the pure piperidin-2-one derivative.
Workflow B: Synthesis of (S)-2-(3-aminopropyl)butane-1,4-diol

Objective: Complete reductive cleavage of the lactone core.

  • Protection (Optional but Recommended): Prior to reduction, protect the primary amine using Boc

    
    O/Et
    
    
    
    N to prevent complexation with aluminum species.
  • Reduction: Dissolve the substrate in anhydrous Tetrahydrofuran (THF) and cool to 0 °C. Slowly add 2.5 eq of a 1.0 M solution of LiAlH

    
     in THF. Causality: The excess hydride is required to fully reduce the cyclic ester to two primary alcohols.
    
  • Quenching (Fieser Method): To validate the safe destruction of excess LiAlH

    
     and ensure high yield, strictly follow the 
    
    
    
    ,
    
    
    ,
    
    
    rule: add
    
    
    mL of water,
    
    
    mL of 15% NaOH, and
    
    
    mL of water per gram of LiAlH
    
    
    used. This produces a granular, easily filterable aluminum salt byproduct.
  • Isolation: Filter through a Celite pad, concentrate the filtrate, and purify via flash chromatography.

Data Presentation: Comparative Analytics

To facilitate rapid analytical comparison during synthesis, the following table summarizes the quantitative and qualitative shifts observed when transitioning from the starting lactone to the lactam product.

Parameter(S)-3-(3-aminopropyl)oxolan-2-one HCl(S)-3-(2-hydroxyethyl)piperidin-2-one
Core Scaffold

-Butyrolactone (5-membered ring)

-Lactam (6-membered ring)
CAS Number 2089257-91-8907175-90-0
IR Carbonyl Stretch ~1770 cm

(Ester)
~1650 cm

(Amide)
Primary Functional Group Primary Amine (Salted)Primary Alcohol
Thermodynamic Stability Kinetically trapped (requires HCl)Highly stable (resonance stabilized)
Downstream Utility Precursor for ring expansionPrecursor for indolizidine scaffolds

References

  • Accela ChemBio. "247-92-7 7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene (Contains 3-(2-Hydroxyethyl)piperidin-2-one)". AccelaChem Catalog. URL: [Link]

  • ResearchGate. "ChemInform Abstract: Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines". ResearchGate. URL:[Link]

  • Scribd. "Overview of Alkaloids and Their Derivatives". Scribd Documents. URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis of Novel Spiro-Heterocycles via Cascade Annulation of 3-(3-Aminopropyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Executive Summary & Strategic Rationale

Spiro-heterocycles are highly prized in modern drug discovery. By projecting functionality into three-dimensional space, they act as rigidified bioisosteres that often exhibit improved target selectivity, enhanced metabolic stability, and superior physicochemical properties compared to their flat, aromatic counterparts[1]. Specifically, spiro-fused γ-butyrolactones and lactams are critical motifs found in numerous natural products and biologically active pharmacophores[2][3].

Traditionally, assembling these complex spirocyclic architectures requires multi-step linear syntheses or complex transition-metal catalysis[4]. This application note details a highly efficient, two-stage cascade annulation strategy utilizing 3-(3-Aminopropyl)oxolan-2-one (commercially available as a hydrochloride salt[5][6]). By leveraging the bifunctional nature of this building block—a nucleophilic primary amine tethered to a pro-nucleophilic lactone α-carbon—chemists can rapidly access highly substituted spiro[butyrolactone-piperidine] (specifically 2-oxa-8-azaspiro[4.5]decan-1-one) scaffolds via an intramolecular Mannich-type cyclization.

Mechanistic Pathway & Causality

The synthesis relies on a precise sequence of condensation and enolization. Understanding the causality behind the reagent selection is critical for reaction success:

  • Schiff Base Formation: The primary amine of 3-(3-aminopropyl)oxolan-2-one undergoes condensation with an aryl aldehyde. We utilize anhydrous magnesium sulfate (

    
    ) in dichloromethane (DCM). This mild dehydrating approach prevents the premature degradation of the lactone ring that can occur under strongly acidic Dean-Stark conditions.
    
  • Selective Enolization: The α-proton of the unactivated γ-butyrolactone has a pKa of ~25. To achieve quantitative enolization without triggering nucleophilic acyl substitution (ring-opening), a strong, sterically hindered, non-nucleophilic base—Lithium Diisopropylamide (LDA)—is required at cryogenic temperatures (-78 °C).

  • Diastereoselective Annulation: Once the lithium enolate is generated, it undergoes a rapid 6-exo-trig intramolecular attack on the tethered imine carbon. The reaction proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, placing the bulky aryl group in an equatorial position. This thermodynamic preference drives the high diastereomeric ratio (dr >15:1) observed in the final spirocycle.

Pathway A 3-(3-Aminopropyl)oxolan-2-one (Bifunctional Precursor) C Schiff Base (Tethered Imine) A->C Condensation B Aryl Aldehyde (Electrophile) B->C Condensation D Lithium Enolate (Activated Nucleophile) C->D LDA, -78°C E Spiro[4.5]decane Scaffold (Product) D->E Intramolecular Annulation

Reaction pathway from bifunctional precursor to the final spirocyclic scaffold.

Experimental Workflows & Self-Validating Protocols

The following protocol is designed as a self-validating system. Visual cues and TLC checkpoints are embedded to ensure intermediate integrity before proceeding to the air- and moisture-sensitive cyclization step.

Workflow S1 1. Imine Condensation Equimolar aldehyde + amine, MgSO4 in DCM S2 2. Solvent Exchange Evaporate DCM, reconstitute in anhydrous THF S1->S2 S3 3. Enolization Add 1.1 eq LDA dropwise at -78°C S2->S3 S4 4. Cyclization Stir 1h at -78°C, warm to RT over 3h S3->S4 S5 5. Quench & Extract Sat. NH4Cl, extract with EtOAc S4->S5 S6 6. Purification Silica gel chromatography (Hex/EtOAc) S5->S6

Step-by-step experimental workflow for the cascade annulation protocol.

Protocol A: Preparation of the Tethered Imine (Schiff Base)

Note: 3-(3-Aminopropyl)oxolan-2-one is often supplied as an HCl salt[5]. It must be freebased prior to use.

  • Freebasing: Suspend 3-(3-Aminopropyl)oxolan-2-one HCl (1.0 eq, 5.0 mmol) in 20 mL of anhydrous DCM. Add Triethylamine (TEA) (1.1 eq, 5.5 mmol) dropwise at room temperature. Stir for 15 minutes.

  • Condensation: To the clear solution, add the desired aryl aldehyde (e.g., Benzaldehyde, 1.0 eq, 5.0 mmol) followed by anhydrous

    
     (3.0 eq).
    
  • Agitation: Stir the suspension vigorously at room temperature for 12 hours under an inert argon atmosphere.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate. The primary amine starting material will stain bright purple with ninhydrin (Rf ~0.1 in 10% MeOH/DCM). The imine product will appear as a strongly UV-active spot (Rf ~0.6) that does not stain with ninhydrin. Proceed only when the purple spot is completely consumed.

  • Filtration & Solvent Swap: Filter the mixture through a pad of Celite to remove

    
     and TEA-HCl salts. Concentrate the filtrate in vacuo to yield the crude imine as a viscous oil. Crucial:  DCM must be completely removed, as it is incompatible with the strong base used in the next step.
    
Protocol B: Cryogenic Enolization and Spiro-Annulation
  • Preparation: Dissolve the crude imine from Protocol A in 25 mL of strictly anhydrous Tetrahydrofuran (THF). Transfer to an oven-dried Schlenk flask under argon and cool to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add a freshly titrated solution of Lithium Diisopropylamide (LDA) in THF/hexanes (1.1 eq, 5.5 mmol) dropwise over 15 minutes down the side of the flask.

  • Validation Checkpoint 2 (Visual): Upon addition of LDA, the solution will rapidly transition from a pale yellow to a deep orange or dark red hue. This color change is the self-validating indicator that the highly conjugated lithium enolate has successfully formed. If the solution remains pale, the LDA has likely degraded.

  • Cyclization: Stir the reaction at -78 °C for 1 hour to ensure complete enolization, then remove the cooling bath. Allow the reaction to warm gradually to room temperature over 3 hours. The color will typically lighten to a pale amber as the enolate is consumed in the cyclization.

  • Quench & Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify the crude spirocycle via flash column chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure spiro[butyrolactone-piperidine].

Quantitative Data: Substrate Scope & Efficiency

The protocol exhibits broad tolerance for various aryl and heteroaryl aldehydes. Electron-withdrawing groups on the aldehyde generally accelerate the cyclization step by increasing the electrophilicity of the imine carbon, while aliphatic aldehydes show slightly reduced yields due to competing enolization of the aldehyde itself.

Table 1: Substrate Scope for Spiro[butyrolactone-piperidine] Synthesis

Aldehyde SubstrateImine Yield (%)Annulation Yield (%)Diastereomeric Ratio (dr)*
Benzaldehyde95%82%>20:1
4-Methoxybenzaldehyde92%78%18:1
4-Fluorobenzaldehyde96%85%>20:1
Thiophene-2-carboxaldehyde89%74%15:1
Pivalaldehyde (Aliphatic)85%61%12:1

*Determined by crude 1H-NMR integration of the characteristic spiro-fused methine proton.

References

  • [1] Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at:

  • [2] Enantioselective synthesis of spiro γ-butyrolactones by N-heterocyclic carbene (NHC)-catalyzed formal [3 + 2] annulation of enals with 3-hydroxy oxindoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at:

  • [3] Catalytic asymmetric construction of spiro(γ-butyrolactam-γ-butyrolactone) moieties through sequential reactions of cyclic imino esters with Morita-Baylis-Hillman bromides. PubMed (NIH). Available at:

  • [4] Structures, reagents and conditions for the synthesis of spiro.... ResearchGate. Available at:

  • [5] 3-(3-Aminopropyl)oxolan-2-one hydrochloride. CymitQuimica. Available at:

  • [6] 7- (N- (3-aminopropil) amino) heptan-2-ona. Guidechem. Available at:

Sources

Application Note: Chemoselective Reductive Amination of 3-(3-Aminopropyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Context

3-(3-Aminopropyl)oxolan-2-one is a highly versatile bifunctional building block featuring a primary aliphatic amine tethered to a


-butyrolactone ring [1][1]. The functionalization of this primary amine to yield secondary or tertiary amines via reductive amination is a cornerstone C–N bond-forming strategy, accounting for a significant portion of derivatization reactions in pharmaceutical development [2][2].

However, executing this transformation requires strict chemoselectivity. The


-lactone moiety is highly susceptible to nucleophilic attack (aminolysis) and basic hydrolysis (saponification). Therefore, the chosen protocol must operate under conditions mild enough to preserve the oxolan-2-one ring while driving the iminium reduction to completion.

Mechanistic Causality & Reagent Selection

To establish a self-validating and robust protocol, every reagent choice must be grounded in mechanistic causality:

  • Choice of Reductant: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard for this transformation [3][3]. Unlike NaBH₄, it does not readily reduce aldehydes or ketones, and unlike NaCNBH₃, it avoids the generation of toxic cyanide byproducts while operating optimally at a mildly acidic pH (4–5) [4][4]. This slight acidity is the exact environment needed to prevent lactone ring-opening.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is preferred over THF or DCM because NaBH(OAc)₃ exhibits an ideal solubility profile and reaction kinetics in DCE, minimizing side reactions [5][5].

  • Managing the Amine Salt: 3-(3-Aminopropyl)oxolan-2-one is typically stored as a hydrochloride salt to prevent slow, spontaneous intermolecular aminolysis (polyamide formation). We utilize N,N-Diisopropylethylamine (DIPEA) to liberate the free base in situ. DIPEA is a sterically hindered, non-nucleophilic base that will not attack the lactone carbonyl.

  • Dialkylation Control: A common failure mode when reacting primary amines with unhindered aldehydes is over-alkylation (dialkylation) [6][6]. We provide two distinct protocols below: a Direct method for ketones/hindered aldehydes, and a Stepwise (Indirect) method to suppress dialkylation when using reactive, unhindered aldehydes.

Quantitative Comparison of Reducing Agents
Reducing AgentChemoselectivityLactone StabilityDialkylation Risk (1° Amines)Optimal pH
NaBH(OAc)₃ High (Reduces iminium selectively)Excellent (Mildly acidic conditions)Moderate4–5
NaCNBH₃ High (Tolerates many functional groups)Good (Requires careful pH monitoring)High6–7
Borane-Ammonia ModerateGoodModerateNeutral
NaBH₄ Low (Reduces aldehydes/ketones rapidly)Poor (Requires basic conditions/MeOH)Very High7–9

Data synthesized from established reductive amination literature [7][7].

Mechanism A 3-(3-Aminopropyl)oxolan-2-one (Primary Amine) C Carbinolamine Intermediate A->C Nucleophilic Addition G Lactone Ring-Opening (Strong Base/Heat) A->G pH > 9 B Aldehyde / Ketone B->C D Iminium Ion (pH 4-5) C->D -H₂O (AcOH cat.) E Secondary Amine Product (Target) D->E NaBH(OAc)₃ F Dialkylation (Excess Aldehyde) E->F Uncontrolled Reduction

Mechanistic pathway of reductive amination highlighting chemoselectivity and potential side reactions.

Experimental Methodologies

Protocol A: Direct Reductive Amination (For Ketones & Hindered Aldehydes)

Use this protocol when steric hindrance naturally prevents dialkylation.

  • Free-Basing: In an oven-dried round-bottom flask under N₂, suspend 3-(3-Aminopropyl)oxolan-2-one hydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Cool to 0 °C. Add DIPEA (1.1 equiv, 1.1 mmol) dropwise.

    • Self-Validation: The heterogeneous suspension will clarify into a homogeneous solution within 10 minutes, confirming the successful liberation of the free amine.

  • Imine Formation: Add the target ketone or hindered aldehyde (0.95 equiv, 0.95 mmol). Causality: Using the carbonyl compound as the limiting reagent further suppresses any residual risk of dialkylation.

  • Acidification: Add glacial acetic acid (1.0 equiv, 1.0 mmol). This adjusts the apparent pH to ~4.5, catalyzing the dehydration of the carbinolamine to the iminium ion without hydrolyzing the lactone [6][6].

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) in three equal portions over 15 minutes to control the mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 4–12 hours. Monitor via LC-MS until the iminium intermediate [M+H]⁺ is fully consumed and transitions to the secondary amine product mass (+2 Da).

  • Chemoselective Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (equal volume to DCE) and stir vigorously for 30 minutes.

    • Causality: NaHCO₃ neutralizes the acetic acid and boron complexes, bringing the aqueous phase to pH ~7.5–8.0. Using stronger bases (e.g., 1M NaOH) will cause rapid saponification of the oxolan-2-one ring.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise Reductive Amination (For Unhindered Aldehydes)

Use this protocol to prevent dialkylation when reacting with highly electrophilic, unhindered aldehydes.

  • Pre-formation of the Imine: Free-base the 3-(3-Aminopropyl)oxolan-2-one hydrochloride (1.0 equiv) with DIPEA (1.1 equiv) in anhydrous MeOH (0.2 M).

  • Dehydration: Add the unhindered aldehyde (1.0 equiv) and a dehydrating agent (e.g., 3Å molecular sieves or anhydrous MgSO₄). Stir at room temperature for 2–4 hours [3][3].

    • Self-Validation: LC-MS must show >95% conversion to the imine intermediate before proceeding. If unreacted primary amine remains, dialkylation will occur upon reduction.

  • Reduction: Filter off the dehydrating agent. Cool the filtrate to 0 °C and carefully add NaBH₄ (1.0 equiv) portion-wise. (In MeOH, NaBH₄ is preferred over NaBH(OAc)₃ for the stepwise reduction of pre-formed imines).

  • Workup: Stir for 1 hour, quench with sat. NaHCO₃, remove MeOH in vacuo, and extract the aqueous residue with DCM as described in Protocol A.

Workflow S1 1. Free-Basing (DIPEA) S2 2. Imine Formation (DCE, AcOH) S1->S2 S3 3. Reduction (NaBH(OAc)₃) S2->S3 S4 4. Quench (Sat. NaHCO₃) S3->S4 S5 5. Extraction (DCM / Brine) S4->S5 S6 6. Purification (Silica Gel) S5->S6

Step-by-step experimental workflow for the direct reductive amination protocol.

Self-Validating Quality Control

To ensure the integrity of the synthesized secondary amine and verify that the lactone ring has not been compromised during the reaction or workup, perform the following analytical checks:

  • Infrared (IR) Spectroscopy: The product must exhibit a strong, sharp C=O stretching frequency at ~1770 cm⁻¹ , characteristic of a closed

    
    -butyrolactone ring. A shift to ~1710 cm⁻¹ or the appearance of a broad O-H stretch indicates unwanted lactone hydrolysis.
    
  • ¹H NMR Analysis: Confirm the disappearance of the aldehyde proton (typically ~9.0–10.0 ppm). The methylene protons on the propyl chain adjacent to the newly formed secondary amine should shift slightly upfield compared to the primary amine starting material.

  • TLC Staining: The secondary amine product will stain positively with Ninhydrin, but will typically yield a different color profile (often brown/orange) compared to the primary amine starting material (which typically stains a deep purple/pink).

References

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." 5

  • PubMed / J. Org. Chem. Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)." J Org Chem, 61(11), 3849-3862. 3

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." 4

  • Royal Society of Chemistry (RSC). (2025). "Recent developments in the synthesis and synthetic applications of borane–amines." 7

  • CymitQuimica. "3-(3-Aminopropyl)oxolan-2-one hydrochloride | CAS: 2089257-91-8." 1

  • MDMA.ch / J. Org. Chem. Abdel-Magid, A. F., et al. (1996). Full text snippets regarding dialkylation side reactions and stepwise procedures. 6

  • Charles University (CUNI). Popov, K. (2024). "Organocatalytic Reduction of Imines with Trichlorosilane." 2

Sources

Application Note: 3-(3-Aminopropyl)oxolan-2-one as a Conformationally Restricted Lysine Mimetic in Target-Directed Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Notes and Protocols

Executive Summary

Lysine mimetics are foundational in the design of therapeutics targeting protein-protein interactions (PPIs), epigenetic readers, and metabolic enzymes. While traditional acyclic mimetics (e.g., tranexamic acid, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-aminocaproic acid) have been clinically successful, they often suffer from high entropic penalties upon target binding.

3-(3-Aminopropyl)oxolan-2-one (CAS: 2089257-91-8) represents a next-generation, conformationally restricted bioisostere. Structurally, it features a


-butyrolactone (oxolan-2-one) core substituted at the 

-position (C3) with a 3-aminopropyl chain. This Application Note details the mechanistic rationale and provides field-proven protocols for utilizing this compound in both non-covalent epigenetic reader displacement and mechanism-based covalent enzyme inhibition.

Mechanistic Rationale: The Dual-Modality Scaffold

As a Senior Application Scientist, I emphasize that selecting a chemical probe requires understanding the causality of its structural interactions. 3-(3-Aminopropyl)oxolan-2-one offers a unique dual-modality depending on the target microenvironment:

  • Non-Covalent Acetyl-Lysine (KAc) Mimicry: In the context of epigenetic readers like BET bromodomains, the lactone carbonyl acts as a potent hydrogen-bond acceptor. It mimics the acetyl group of

    
    -acetyl-lysine, anchoring the molecule to conserved asparagine residues (e.g., Asn140 in BRD4) and displacing the reader protein from acetylated chromatin[1][2].
    
  • Mechanism-Based Covalent Trapping: The strained oxolan-2-one ring is susceptible to nucleophilic attack by active-site residues (e.g., serines, cysteines) or NAD+ intermediates found in enzymes like sirtuins. Upon attack, the lactone ring opens to form a stable covalent adduct, effectively trapping the target enzyme in an inactive state[3].

Comparative Profiling of Lysine Mimetics

To contextualize the utility of 3-(3-Aminopropyl)oxolan-2-one, the following table summarizes its physicochemical and functional properties against classical mimetics.

Compound NameStructural ClassPrimary Target ClassBinding ModalityKey Advantage
Tranexamic Acid Acyclic Amino AcidPlasminogen (Kringle Domains)Non-CovalentHigh aqueous solubility; clinically proven[4].
JQ1 (Triazole core) Fused HeterocycleBET BromodomainsNon-CovalentHigh affinity KAc mimicry[2].
Splitomicin Aryl LactoneSirtuins (SIRT1/2)Covalent / Mechanism-basedRapid active-site trapping[3].
3-(3-Aminopropyl)oxolan-2-one

-Substituted

-Lactone
Bromodomains & SirtuinsDual (Covalent & Non-Covalent) Conformationally restricted; tunable reactivity via ring-opening.

Experimental Workflows & Protocols

Workflow Visualization: Covalent Trapping

CovalentWorkflow N1 Target Enzyme (e.g., SIRT1 / Protease) N2 Incubation with 3-(3-Aminopropyl)oxolan-2-one N1->N2 Dose-Response N3 Nucleophilic Attack & Lactone Ring-Opening N2->N3 Time-Dependent N4 Intact Protein LC-MS (Mass Shift Analysis) N3->N4 Quench & Analyze N5 Bottom-Up Proteomics (Binding Site ID) N4->N5 Digest

Caption: Workflow for evaluating the mechanism-based covalent binding of the lysine mimetic via LC-MS.

Protocol 1: TR-FRET Assay for Non-Covalent Reader Displacement

Purpose: To validate the compound's ability to displace acetylated lysine peptides from reader domains (e.g., BRD4).

  • Causality & Expert Insight: TR-FRET is selected over standard ELISA or fluorescence polarization because its time-resolved nature eliminates background auto-fluorescence commonly exhibited by synthetic lactone libraries. The addition of 0.01% BSA prevents non-specific adsorption of the relatively hydrophobic oxolan-2-one core to the microplate walls, ensuring accurate

    
     determination.
    

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% BSA, and 0.05% CHAPS.

  • Protein-Ligand Complex: Dilute GST-tagged BRD4 (BD1 domain) to a final well concentration of 10 nM. Add biotinylated H4K5acK8acK12acK16ac peptide to a final concentration of 50 nM.

  • Compound Titration: Dispense 3-(3-Aminopropyl)oxolan-2-one in a 10-point, 3-fold serial dilution (starting at 100 µM) into a 384-well proxiplate.

  • Fluorophore Addition: Add Europium-cryptate labeled anti-GST antibody (donor) and Streptavidin-XL665 (acceptor) at 2 nM and 20 nM, respectively.

  • Incubation & Read: Incubate the self-validating system in the dark for 60 minutes at room temperature to reach equilibrium. Read on a multi-mode plate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). A decrease in the FRET signal confirms the mimetic is successfully displacing the acetylated peptide.

Protocol 2: Intact LC-MS for Covalent Adduct Validation

Purpose: To test if the oxolan-2-one ring undergoes nucleophilic attack by active site residues, confirming mechanism-based inhibition.

  • Causality & Expert Insight: While functional assays confirm inhibition, they cannot distinguish between competitive occupancy and covalent inhibition. Intact LC-MS is deployed here because the nucleophilic attack on the oxolan-2-one ring results in a mass shift corresponding to the exact molecular weight of the opened lactone adduct (+143 Da). Quenching with 1% Formic Acid is critical to instantly protonate active site residues, freezing the reaction and preventing adduct hydrolysis during ionization.

Step-by-Step Methodology:

  • Incubation: Incubate 5 µM of the target enzyme (e.g., SIRT2) with 50 µM of 3-(3-Aminopropyl)oxolan-2-one in 50 mM Tris-HCl (pH 8.0) at 37°C.

  • Time-Course Sampling: Extract 20 µL aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot by adding 20 µL of 2% Formic Acid (final concentration 1%), dropping the pH to ~2.5 to halt nucleophilic activity.

  • Desalting: Pass the quenched samples through a C4 ZipTip or an online rapid-desalting cartridge to remove salts that cause ion suppression.

  • LC-MS Analysis: Inject onto a Q-TOF mass spectrometer equipped with a C8 analytical column. Run a fast gradient (5-95% Acetonitrile over 5 minutes).

  • Deconvolution: Use maximum entropy deconvolution software to reconstruct the intact protein mass. Look for a time-dependent appearance of a peak at

    
    , confirming 1:1 covalent stoichiometry.
    

Pathway Mechanism Visualization

Mechanism Chromatin Acetylated Chromatin (H3K27ac) BET BET Bromodomain (Reader Protein) Chromatin->BET Recruits Transcription Oncogene Transcription (e.g., c-MYC) BET->Transcription Activates Mimetic 3-(3-Aminopropyl)oxolan-2-one (Lysine Mimetic) Mimetic->BET Competitive Binding (Displaces KAc) Mimetic->Transcription Blocks Inhibition Transcriptional Repression (Therapeutic Effect) Transcription->Inhibition Results in

Caption: Mechanism of action for lysine mimetics in disrupting BET bromodomain-mediated transcription.

References

1.[3] "Sirtuin modulators." National Center for Biotechnology Information (NIH PMC). URL:[Link] 2.[1] "Design and Synthesis of a Highly Selective and In Vivo-Capable Inhibitor of the Second Bromodomain of the Bromodomain and Extra Terminal Domain Family of Proteins." Journal of Medicinal Chemistry - ACS Publications. URL:[Link] 3.[4] "Discovery of the Fibrinolysis Inhibitor AZD6564, Acting via Interference of a Protein-Protein Interaction." ResearchGate. URL:[Link] 4.[2] "Targeting the Acetylation Reader Family: Bromodomain Proteins." Epigenetic Drug Discovery | Books Gateway | Royal Society of Chemistry. URL:[Link]

Sources

Application Note: High-Fidelity Synthesis of Poly(γ-aminopropyl-ε-caprolactone) via Organocatalytic ROP

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Utility

This guide details the synthesis, polymerization, and deprotection of


-(N-Boc-aminopropyl)-

-caprolactone
. This monomer yields a cationic polyester with a biodegradable backbone and pendant amine functionalities. Unlike standard polyethylenimine (PEI), which is non-degradable and cytotoxic, this material creates a "proton sponge" effect for endosomal escape while ensuring biocompatibility through hydrolytic degradation.

Key Technical Advantages:

  • Organocatalysis: utilization of TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) eliminates toxic metal residues (e.g., Tin) common in Sn(Oct)₂ routes.

  • Controlled Architecture: Living ROP allows precise molecular weight (

    
    ) targeting and narrow dispersity (
    
    
    
    ).
  • Functional Integrity: The N-Boc protection strategy prevents catalyst deactivation during polymerization.

Monomer Synthesis: The Precursor Phase

Objective: Synthesize high-purity


-(N-Boc-aminopropyl)-

-caprolactone suitable for living polymerization.
Reaction Scheme & Logic

The synthesis relies on the Baeyer-Villiger oxidation of a functionalized cyclohexanone.[1] We utilize m-CPBA (meta-chloroperoxybenzoic acid) due to its high regioselectivity for the more substituted carbon migration, ensuring the correct lactone isomer.

Protocol: Baeyer-Villiger Oxidation

Reagents:

  • 4-(N-Boc-aminopropyl)cyclohexanone (1.0 eq)

  • m-CPBA (1.2 eq, 77% max purity)[1]

  • Dichloromethane (DCM), anhydrous

  • NaHCO₃ (sat. aq.)

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the ketone in 50 mL DCM in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Dissolve m-CPBA in 40 mL DCM. Add dropwise to the ketone solution over 30 minutes. Rationale: Exothermic control prevents side-reactions.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 12 hours.

  • Quenching: Cool to 0°C. Add saturated Na₂SO₃ solution to quench excess peroxide (test with starch-iodide paper).

  • Extraction: Wash organic layer with NaHCO₃ (

    
     mL) to remove m-chlorobenzoic acid byproduct. Wash with brine, dry over MgSO₄.
    
  • Purification (Critical): Recrystallize from ethyl acetate/hexanes.

    • QC Check: Monomer purity must be >99.5% by GC/NMR. Any acidic impurity will kill the ROP catalyst.

ROP Methodology: Organocatalytic Polymerization

Objective: Polymerize the monomer with strict kinetic control using TBD.

Experimental Design

We employ TBD as a bifunctional organocatalyst. It activates the alcohol initiator (via hydrogen bonding) and the carbonyl of the monomer (via nucleophilic attack/H-bonding), enabling rapid conversion at room temperature.

Table 1: Reaction Components & Stoichiometry

ComponentRoleEq.Notes
Monomer Reactant50-100Determines DP (Degree of Polymerization)
Benzyl Alcohol (BnOH) Initiator1Primary alcohols yield linear chains.
TBD Catalyst0.5-1High activity; requires inert atmosphere.
Benzoic Acid Quencher2-5Stops reaction immediately.
Toluene/DCM SolventN/A[M]₀ = 1.0 M. Must be anhydrous.
Polymerization Protocol

Environment: Nitrogen-filled glovebox or Schlenk line.[2]

  • Preparation: In a flame-dried Schlenk tube, dissolve Monomer (1.0 g, 3.5 mmol) and Benzyl Alcohol (

    
    , 0.07 mmol, for DP=50) in anhydrous Toluene (3.5 mL).
    
  • Initiation: Add TBD (5 mg, 0.035 mmol) from a stock solution.

  • Propagation: Stir vigorously at RT.

    • Monitoring: Take aliquots at 10, 30, and 60 mins. Analyze by ¹H NMR (CDCl₃). Track conversion by comparing the

      
      -CH₂ triplet of the polymer (4.05 ppm) vs. the monomer (4.20 ppm).
      
  • Termination: Upon reaching >95% conversion (typically < 2 hours), add excess Benzoic Acid dissolved in DCM.

  • Precipitation: Pour the viscous solution into cold Methanol (

    
    ). The polymer precipitates as a white solid.
    
  • Drying: Vacuum dry at

    
     for 24 hours.
    

Post-Polymerization Modification: Deprotection

Objective: Remove Boc groups to reveal the cationic primary amines without degrading the polyester backbone.

Risk: Strong acids (neat TFA) can hydrolyze the ester backbone. Solution: Use 4M HCl in Dioxane .

  • Dissolve the N-Boc polymer in minimal DCM.

  • Add 4M HCl in Dioxane (10 eq. relative to Boc groups).

  • Stir at RT for 1 hour. Do not exceed 2 hours.

  • Evaporate solvent/excess HCl under vacuum.

  • Dialyze (MWCO 3.5 kDa) against distilled water to remove salts.

  • Lyophilize to obtain the final Poly(γ-aminopropyl-ε-caprolactone) salt.

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and the "Proton Sponge" mechanism utilized in gene delivery.

G cluster_0 Phase 1: Monomer Synthesis cluster_1 Phase 2: ROP & Deprotection Cyclohexanone 4-(N-Boc-amino)cyclohexanone Oxidation Baeyer-Villiger (m-CPBA) Cyclohexanone->Oxidation Lactone γ-(N-Boc)-ε-Caprolactone Oxidation->Lactone ROP ROP (Cat: TBD) Init: BnOH Lactone->ROP Polymer_Boc Poly(N-Boc-Lactone) ROP->Polymer_Boc Deprotect HCl / Dioxane Polymer_Boc->Deprotect Final_Polymer Cationic Poly(amine-ester) Deprotect->Final_Polymer Mechanism Endosomal Escape (Proton Sponge Effect) Final_Polymer->Mechanism  DNA Binding

Figure 1: Critical path for the synthesis of cationic polyesters from cyclohexanone precursors.

Characterization & Quality Control

To ensure the protocol was successful, the following data profile is required:

TechniqueTarget ParameterExpected Result
¹H NMR Purity / StructureDisappearance of Boc peak (1.44 ppm) after deprotection. Shift of

-CH₂ from 4.20 (monomer) to 4.05 ppm (polymer).
GPC (SEC) Molecular Weight

should match theoretical (

).

indicates controlled ROP.
DSC Thermal Properties

typically rises after deprotection due to H-bonding/ionic interactions.
Gel Retardation FunctionalityComplete retardation of plasmid DNA at N/P ratios > 5.

References

  • Zhou, J., Liu, J., et al. (2006). Biodegradable poly(amine-co-ester) terpolymers for targeted gene delivery. Nature Biotechnology. [Link]

  • Lohmeijer, B. G. G., Pratt, R. C., et al. (2006). Guanidine and Amidine Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. Macromolecules. [Link]

  • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization. Chemical Reviews. [Link]

  • Malkoch, M., et al. (2005). Structurally Diverse Dendritic Libraries: A Highly Efficient Functionalization Approach using Click Chemistry. Macromolecules. (Reference for functional group tolerance). [Link]

  • Jiang, X., et al. (2007). Synthesis of Poly(amine-co-ester)s for Gene Delivery. Advanced Materials. [Link]

Sources

reagents for N-protection of 3-(3-Aminopropyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective N-Protection of 3-(3-Aminopropyl)oxolan-2-one

Executive Summary & Scope

3-(3-Aminopropyl)oxolan-2-one (also known as


-(3-aminopropyl)-

-butyrolactone) is a highly versatile bifunctional building block utilized in the synthesis of peptidomimetics, quorum-sensing modulators, and novel therapeutics. Supplied predominantly as a stable hydrochloride salt to prevent premature degradation[1], this molecule presents a unique synthetic challenge: masking the primary amine without compromising the structural integrity of the sensitive

-butyrolactone ring.

This application note provides researchers with field-proven, self-validating methodologies to achieve chemoselective N-protection (Boc and Cbz). By understanding the kinetic and thermodynamic causality behind reagent selection, scientists can eliminate common side reactions such as base-catalyzed hydrolysis and intermolecular aminolysis.

Mechanistic Causality: The Chemoselectivity Challenge

The structural duality of 3-(3-Aminopropyl)oxolan-2-one necessitates precise control over reaction conditions. The


-butyrolactone ring is inherently electrophilic at the carbonyl carbon.
  • The Risk of Hydrolysis: In the presence of strong bases (e.g.,

    
    , 
    
    
    
    ), the hydroxide ion rapidly attacks the lactone carbonyl, leading to irreversible ring-opening and the formation of a
    
    
    -hydroxybutyric acid derivative.
  • The Risk of Aminolysis: If the primary amine is liberated from its hydrochloride salt without an electrophilic trap immediately available, the free amine acts as a nucleophile. This leads to intermolecular aminolysis, generating oligomeric polyamides or complex spiro-lactams[2].

The Solution: The causality of our experimental design dictates a delicate kinetic balance. The base utilized must be strong enough to deprotonate the alkylammonium ion (


) but weak enough to leave the lactone intact. Mild bases like Sodium Bicarbonate (

) or

-Diisopropylethylamine (DIEA) are optimal. They maintain the pH around 8.5–9.0, continuously generating small amounts of the free amine which are instantaneously trapped by a highly reactive electrophile (such as

or

)[3].

Mechanism Substrate 3-(3-Aminopropyl)oxolan-2-one HCl (Stable Salt) FreeAmine Free Amine Intermediate (Reactive Nucleophile) Substrate->FreeAmine Mild Base (NaHCO3/DIEA) Controlled pH 8-9 Hydrolyzed Hydroxy-Acid (Base Hydrolysis) Substrate->Hydrolyzed Strong Base (NaOH) pH > 10 Protected N-Protected Lactone (Desired Product) FreeAmine->Protected Boc2O / Cbz-Cl Fast Electrophilic Trapping Polymer Polyamide / Bicyclic Lactam (Aminolysis) FreeAmine->Polymer Unprotected State Intermolecular Attack

Mechanistic pathways governing chemoselective N-protection versus undesired side reactions.

Quantitative Data: Protecting Group Strategy

Selecting the appropriate protecting group depends on the downstream deprotection requirements. The table below summarizes the optimal conditions and quantitative expectations for masking the amine in the presence of the oxolan-2-one ring.

Protecting GroupReagentOptimal Base & SolventTypical YieldDeprotection ConditionsChemoselectivity Risk
Boc (tert-Butyloxycarbonyl)


in Dioxane/

(1:1)
88 - 95%TFA/DCM (1:1), 1h, RTLow: Biphasic system prevents lactone hydrolysis[3].
Cbz (Carboxybenzyl)

DIEA in anhydrous DCM80 - 85%

, Pd/C in MeOH
Medium: Trace water with Cbz-Cl can generate

, requiring excess DIEA.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu

in THF/

(1:1)
75 - 80%20% Piperidine in DMFHigh: Piperidine used in deprotection can cause lactone aminolysis[4].

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Built-in observational checks ensure the researcher can verify the success of the reaction at each critical node without relying solely on post-reaction LC-MS.

Protocol A: Chemoselective N-Boc Protection

This procedure utilizes a Schotten-Baumann-type biphasic system. The water dissolves the


 and the substrate salt, while dioxane dissolves the 

. The reaction occurs at the interface, ensuring the free amine is trapped the moment it is generated[3].

Materials:

  • 3-(3-Aminopropyl)oxolan-2-one hydrochloride (1.0 eq, 10 mmol)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq, 11 mmol)
    
  • Sodium Bicarbonate (

    
    ) (2.5 eq, 25 mmol)
    
  • 1,4-Dioxane and Deionized Water (1:1 v/v, 40 mL total)

Step-by-Step Methodology:

  • Solubilization: Dissolve the amino-lactone hydrochloride salt in 20 mL of deionized water in a 100 mL round-bottom flask. Add 20 mL of 1,4-Dioxane. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling suppresses the thermodynamic pathway of lactone hydrolysis during the exothermic neutralization step.

  • Electrophile Addition: Add

    
     directly to the stirring solution.
    
  • Neutralization & Trapping: Slowly add solid

    
     in small portions over 15 minutes.
    
    • Self-Validation Check: The immediate evolution of

      
       gas (effervescence) confirms the neutralization of the HCl salt. The cessation of vigorous bubbling indicates the bulk of the salt has been neutralized.
      
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

    • Self-Validation Check: Perform a TLC (Eluent: 1:1 EtOAc/Hexanes). The starting material will remain at the baseline (stains purple with Ninhydrin upon heating). The desired N-Boc product will migrate to

      
       (UV inactive, but stains dark blue/brown with Phosphomolybdic Acid).
      
  • Workup: Concentrate the mixture under reduced pressure to remove the dioxane. Acidify the remaining aqueous layer to pH 4-5 using 1M

    
     or dilute Citric Acid.
    
    • Causality: Mild acidification protonates any residual

      
       and ensures the product partitions entirely into the organic phase, avoiding strong acids like HCl which could cleave the newly formed Boc group.
      
  • Extraction & Purification: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield the crude product as a viscous oil or white solid.

Workflow S1 1. Solubilization Dioxane/H2O 0 °C S2 2. Reagent Addition Boc2O + NaHCO3 CO2 Evolution S1->S2 S3 3. Reaction 0 °C to RT 4-6 hours S2->S3 S4 4. Workup pH 5 Adjustment EtOAc Extract S3->S4 S5 5. Validation TLC & Ninhydrin High Rf Spot S4->S5

Experimental workflow for the chemoselective N-Boc protection of amino-lactones.

Protocol B: Chemoselective N-Cbz Protection

Because Benzyl chloroformate (


) is highly moisture-sensitive and rapidly hydrolyzes to benzyl alcohol in water, an anhydrous organic protocol utilizing a sterically hindered base is required.

Materials:

  • 3-(3-Aminopropyl)oxolan-2-one hydrochloride (1.0 eq, 10 mmol)

  • Benzyl chloroformate (

    
    ) (1.1 eq, 11 mmol)
    
  • 
    -Diisopropylethylamine (DIEA / Hünig's Base) (2.2 eq, 22 mmol)
    
  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Methodology:

  • Suspension: Suspend the starting hydrochloride salt in anhydrous DCM under an inert atmosphere (Nitrogen or Argon) and cool to 0 °C.

  • Base Addition: Add DIEA dropwise via syringe.

    • Causality: DIEA is highly sterically hindered. It acts as a potent proton acceptor to neutralize the HCl salt but is too bulky to act as a nucleophile, thereby protecting the lactone carbonyl from attack.

    • Self-Validation Check: The cloudy suspension of the HCl salt will gradually dissolve into a clear, homogenous solution as the free amine is generated and solvated in DCM.

  • Electrophile Addition: Add

    
     dropwise over 10 minutes.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Separate the layers, wash the organic layer with brine, dry over 
    
    
    
    , and evaporate. Purify via flash column chromatography to isolate the N-Cbz protected lactone.

References

  • [4] Mikami, G., et al. (2020). Biocompatible lysine protecting groups for the chemoenzymatic synthesis of K48/K63 heterotypic and branched ubiquitin chains. ChemRxiv. URL:[Link]

  • [3] Berkowitz, D. B., & Smith, M. K. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthesis, 1996(1), 39-41. PubMed Central (NIH). URL:[Link]

Sources

functionalization of oxolan-2-one ring at the alpha position

Application Note: Strategies for the -Functionalization of Oxolan-2-one ( -Butyrolactone)

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

The oxolan-2-one ring, commonly known as


As a Senior Application Scientist, understanding the causality behind reaction conditions is paramount to successfully executing these transformations. The

The Causality of Base Selection and Enolate Formation

Attempting to deprotonate oxolan-2-one with weaker, oxygen-centric bases (e.g., sodium ethoxide) results in an unfavorable equilibrium. This reversible enolization often leads to deleterious side reactions, such as ring-opening transesterification or Claisen-type self-condensation1[1].

To achieve high-fidelity functionalization, kinetic enolate formation is required. By utilizing a strong, sterically hindered, and non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the deprotonation becomes rapid, quantitative, and irreversible 2[2]. The resulting lithium enolate is stabilized by the anhydrous tetrahydrofuran (THF) solvent network, preventing degradation before the electrophile is introduced.

Electrophilic Trapping vs. Transition-Metal Catalysis

Once the lithium enolate is generated, it acts as a hard nucleophile. Introduction of highly reactive alkyl halides (e.g., allyl bromide, methyl iodide) facilitates a direct ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


3

However, synthesizing


Palladium-Catalyzed Cross-Coupling



44

Quantitative Data & Reaction Parameters

To aid in experimental design, the following tables summarize the critical parameters and expected outcomes for both base selection and electrophile scope.

Table 1: Base Selection for


-Deprotonation of Oxolan-2-one
Base SystempKa (Conj. Acid)Enolization TypeMechanistic Outcome & Viability
NaOEt / EtOH ~16Reversible (Thermodynamic)Poor yield; prone to Claisen condensation and ring-opening.
NaH / THF ~35IrreversibleHeterogeneous mixture; slow kinetics lead to side reactions.
LDA / THF ~36Irreversible (Kinetic)Optimal for Alkylation: Quantitative enolate formation at -78 °C.
LiHMDS / Toluene ~26IrreversibleOptimal for Arylation: Sufficiently basic, compatible with Pd-catalysis.

Table 2: Electrophile Scope and Optimal Conditions

Functionalization TypeElectrophileCatalyst / AdditiveTempExpected Yield

-Alkylation
Primary Alkyl Iodide (R-I)None (THF solvent)-78 °C to RT80 - 90%

-Alkylation
Allyl BromideNone (THF solvent)-78 °C to RT85 - 95%

-Arylation
Aryl Bromide

/

80 °C70 - 85%

-Arylation
Aryl Chloride

/ Q-Phos
100 °C60 - 80%

Experimental Protocols

The following self-validating protocols provide step-by-step instructions for both functionalization pathways.

Protocol A: Direct -Alkylation (Synthesis of -Allyl- -butyrolactone)

Objective: Introduce an allyl group at the C3 position via kinetic enolate trapping.

  • Preparation of LDA:

    • Flame-dry a Schlenk flask under argon.

    • Add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol, 1.2 eq).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete LDA formation.

  • Kinetic Enolate Formation:

    • Add oxolan-2-one (1.0 mmol, 1.0 eq) dropwise to the LDA solution at -78 °C.

    • Stir for 1 hour. Note: Maintaining strict cryogenic conditions prevents self-condensation.

  • Electrophilic Addition:

    • Add allyl bromide (1.1 mmol, 1.1 eq) dropwise.

    • Maintain the reaction at -78 °C for 2 hours, then remove the cooling bath and allow the mixture to slowly warm to room temperature overnight.

  • Quenching & Workup:

    • Quench the reaction by adding saturated aqueous

      
       (10 mL).
      
    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude oil via flash column chromatography (silica gel, gradient Hexanes/EtOAc) to afford pure

      
      -allyl oxolan-2-one.
      
Protocol B: Palladium-Catalyzed -Arylation

Objective: Couple an unactivated aryl bromide to the

  • Catalyst Activation (Inert Atmosphere):

    • Inside an argon-filled glovebox, charge a dry 10 mL reaction vial with

      
       (0.05 mmol, 5 mol%) and 
      
      
      (0.06 mmol, 6 mol%).
    • Dissolve in anhydrous toluene (2 mL) and stir for 15 minutes to generate the active, coordinatively unsaturated Pd(0) complex.

  • Reagent Addition:

    • Add the aryl bromide (1.0 mmol, 1.0 eq) and oxolan-2-one (1.2 mmol, 1.2 eq) to the vial.

  • Base Addition:

    • Add LiHMDS (1.5 mmol, 1.5 eq, 1.0 M in THF) dropwise. Mechanistic Note: LiHMDS is utilized here instead of LDA because its lower nucleophilicity and specific pKa profile prevent interference with the delicate palladium catalytic cycle.

  • Heating & Coupling:

    • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat the mixture in an oil bath at 80 °C for 12–16 hours.

  • Workup & Purification:

    • Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter through a short pad of Celite to remove the precipitated palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure and purify by flash column chromatography to isolate the

      
      -aryl oxolan-2-one.
      

Reaction Pathway Visualization

The following workflow diagram maps the logical divergence between the two functionalization strategies discussed in this application note.

GGBLOxolan-2-one(γ-Butyrolactone)EnolateLithium EnolateIntermediateGBL->Enolate LDA, THF, -78°CPdCatPd(II) Aryl-EnolateIntermediateGBL->PdCat Ar-X, Pd(0), LigandBase (e.g., LiHMDS)Alkylationα-Alkyl Oxolan-2-one(SN2 Pathway)Enolate->Alkylation R-X (Alkyl Halide)Arylationα-Aryl Oxolan-2-one(Reductive Elimination)PdCat->Arylation Heat (80°C)

Reaction pathways for α-alkylation and α-arylation of oxolan-2-one.

References

  • Benchchem. Side-reaction products in the synthesis of 5-alkyl...2[2]

  • ResearchGate. An efficient method for alpha-alkylation of gamma-butyrolactone.3[3]

  • Google Patents. US20200360342A1 - Aryl-substituted acetamide and pyrrolidin-2-one derivatives and their use for the treatment of seizures.4[4]

  • Benchchem. Ethyl 5-oxooxolane-2-carboxylate.1[1]

Troubleshooting & Optimization

Technical Support Center: Stabilizing Lactone-Containing Compounds in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for preventing the hydrolysis of lactone rings in aqueous buffers. As Senior Application Scientists, we understand that maintaining the structural integrity of your molecule is paramount for experimental success and therapeutic efficacy.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding lactone stability. We focus on the underlying chemical principles to empower you to make informed decisions in your experimental design.

Q1: What is lactone hydrolysis, and why is it a critical issue for my compound?

A: A lactone is a cyclic ester. Hydrolysis is a chemical reaction where a water molecule breaks this ester bond, opening the ring to form a linear hydroxy-carboxylic acid.[1][2] This is a significant concern, particularly in drug development, because the cyclic lactone form is often the biologically active structure. For many pharmaceuticals, hydrolysis leads to a dramatic loss of efficacy and bioavailability.[3][4] The open-ring form may have a different shape, polarity, and ability to interact with its biological target. Therefore, preventing hydrolysis is crucial for obtaining reliable experimental data and for ensuring the therapeutic effectiveness of a drug.[4]

Q2: How does the pH of my aqueous buffer affect the stability of the lactone ring?

A: The pH of your solution is the single most critical factor governing the rate of lactone hydrolysis. The reaction can be catalyzed by both acid (H⁺ ions) and base (OH⁻ ions).[5][6]

  • Acid-Catalyzed Hydrolysis (Low pH): Under acidic conditions, the carbonyl oxygen of the lactone becomes protonated. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[6] This mechanism is often referred to as the A_AC_2 mechanism.[7]

  • Base-Catalyzed Hydrolysis (High pH): Under alkaline (basic) conditions, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon. This is typically a much faster and more aggressive mechanism of degradation than acid-catalyzed hydrolysis.[8][9] This pathway is known as the B_AC_2 mechanism.[6][7]

Between these two extremes, there is usually a pH range where the lactone exhibits maximum stability.

Lactone Hydrolysis Mechanisms cluster_acid Acid-Catalyzed (Low pH) cluster_base Base-Catalyzed (High pH) Acid_Lactone Lactone Acid_Protonated Protonated Lactone (Activated) Acid_Lactone->Acid_Protonated + H⁺ Acid_Intermediate Tetrahedral Intermediate Acid_Protonated->Acid_Intermediate + H₂O Acid_Product Hydroxy Acid Acid_Intermediate->Acid_Product - H⁺ Base_Lactone Lactone Base_Intermediate Tetrahedral Intermediate Base_Lactone->Base_Intermediate + OH⁻ Base_Product Carboxylate Base_Intermediate->Base_Product Ring Opening caption Fig 1. Pathways of acid- and base-catalyzed lactone hydrolysis.

Fig 1. Pathways of acid- and base-catalyzed lactone hydrolysis.
Q3: What is the ideal pH range for maintaining my lactone's stability?

A: There is no universal "best" pH. The optimal pH for stability is compound-specific and must be determined experimentally. Generally, for simple lactones and esters, the point of maximum stability is in the slightly acidic to neutral range (approximately pH 4-6).[10] This is the region where the concentrations of both H⁺ and OH⁻ ions are minimized, thereby slowing down both acid- and base-catalyzed hydrolysis. To find the precise pH of maximum stability for your compound, you must perform a pH-rate profile study .

Q4: Can my choice of buffer species affect stability, even at the same pH?

A: Absolutely. This is a critical and often overlooked point. Beyond specific acid (H⁺) and base (OH⁻) catalysis, the components of your buffer system can also participate in the reaction, a phenomenon known as general acid-base catalysis .[5]

Some buffer species can act as catalysts themselves. For example, buffers containing carboxylate (like acetate or citrate) or phosphate species can facilitate proton transfer steps in the hydrolysis reaction, accelerating degradation.[10] If you observe unexpected instability, it is wise to test different buffer systems at your target pH to see if the buffer species itself is contributing to the problem.[10]

Q5: How does temperature impact the rate of hydrolysis?

A: Like most chemical reactions, the rate of lactone hydrolysis is highly dependent on temperature. The relationship is generally described by the Arrhenius equation. As a practical rule of thumb, for every 10°C increase in temperature, the rate of reaction can increase by a factor of 2 to 4.[11] Therefore, one of the simplest and most effective ways to slow down hydrolysis is to reduce the temperature. Performing experiments on ice and storing solutions at low temperatures (e.g., 2-8°C or frozen) can significantly extend the life of your compound in an aqueous buffer.[12] However, always ensure that refrigeration or freezing does not cause solubility issues.

Temperature Increase Approximate Fold-Increase in Hydrolysis Rate
+10°C2.5 - 3.9x[11]
+20°C6 - 15x
+30°C15 - 60x
Table 1. Estimated impact of temperature on hydrolysis rate.

Troubleshooting Guide

Issue: Rapid loss of active compound or inconsistent results.

Symptom: You observe a decrease in the parent compound's peak and the appearance of a new, more polar peak in your analytical run (e.g., HPLC, LC-MS).[13] Your bioassay results show a time-dependent loss of potency.

Potential Cause Underlying Reason Recommended Solution
Inappropriate pH The buffer pH is in a region of high acid or base catalysis for your specific compound.Perform a pH-rate profile study to identify the pH of maximum stability (see Protocol 1). Adjust your experimental buffer to this pH.[5]
High Temperature The kinetic energy of the system is high, accelerating the hydrolysis reaction.Prepare solutions and conduct experiments at the lowest practical temperature (e.g., on an ice bath). Store stock solutions and buffered samples at 2-8°C or frozen.[11]
General Buffer Catalysis The buffer species (e.g., phosphate, citrate) is actively participating in and accelerating the hydrolysis reaction.Test alternative buffer systems with different chemical structures (e.g., switch from a phosphate buffer to a non-nucleophilic buffer like HEPES or MES) at the same optimal pH.[10]
Use of Co-solvents The addition of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol) can sometimes reduce hydrolysis by lowering the activity of water.[5][14]If your experiment allows, try preparing your compound in a buffer containing a small percentage (e.g., 5-10%) of a co-solvent. Note: This can also affect solubility and biological activity, so it must be validated.

Experimental Protocols

Protocol 1: Performing a pH-Rate Profile Study

This experiment is essential to determine the pH at which your lactone-containing compound is most stable.

Objective: To quantify the rate of hydrolysis at various pH values to identify the pH of maximum stability.

Materials:

  • Your lactone-containing compound.

  • A series of buffer systems covering a wide pH range (e.g., pH 2-10).[10]

  • Constant temperature incubator or water bath.[10]

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Buffer Preparation: Prepare a set of buffers (e.g., 0.1 M) covering the desired pH range. It's crucial to use different buffer systems to avoid operating far from their pKa.

    • pH 2-3: HCl/KCl or Glycine-HCl buffer

    • pH 4-5: Acetate buffer[15]

    • pH 6-8: Phosphate buffer[15]

    • pH 9-10: Borate or Carbonate-Bicarbonate buffer[16]

  • Sample Preparation: Prepare a stock solution of your compound in a non-aqueous solvent (e.g., DMSO, Acetonitrile) to prevent initial degradation.

  • Initiate the Study: Dilute the stock solution into each buffer to a final known concentration. Ensure the final percentage of the organic solvent is low (e.g., <1%) and consistent across all samples to minimize its effect.[10]

  • Incubation: Place all samples in a constant temperature bath set to a relevant temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench the reaction if necessary (e.g., by flash freezing or adding an organic solvent).

  • Quantification: Analyze the aliquots using a validated stability-indicating analytical method (e.g., HPLC). Quantify the remaining percentage of the parent (lactone) compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will give you the observed first-order rate constant (k_obs_).

  • Determine Optimal pH: Plot log(k_obs_) versus pH. The lowest point on this V-shaped or U-shaped curve corresponds to the pH of maximum stability.

Buffer_Selection_Workflow start Start: Need to buffer a lactone-containing compound ph_profile Perform pH-Rate Profile Study (See Protocol 1) start->ph_profile find_minima Identify pH of Maximum Stability (pH_opt) ph_profile->find_minima select_buffer Select a buffer system whose pKa is close to pH_opt (e.g., Acetate for pH 4-5) find_minima->select_buffer test_catalysis Is degradation still too rapid at pH_opt? select_buffer->test_catalysis change_buffer Test alternative, non-nucleophilic buffer systems at pH_opt (e.g., MES, HEPES) test_catalysis->change_buffer Yes optimize_temp Lower experimental and storage temperature (e.g., use ice bath, refrigerate) test_catalysis->optimize_temp No change_buffer->optimize_temp use_cosolvent Consider adding a co-solvent (e.g., 5% DMSO) if compatible with the experiment optimize_temp->use_cosolvent end Optimized Buffer System use_cosolvent->end caption Fig 2. Decision workflow for optimizing buffer conditions.

Fig 2. Decision workflow for optimizing buffer conditions.
References
  • Gómez-Bombarelli, R., Gonzalez-Perez, M., & Ruiz-Pernia, J. J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. ACS Publications. [Link]

  • El-Gendy, M. A., & El-Sherbiny, D. (2006). The effects of surface lactone hydrolysis and temperature on the specific and nonspecific interactions between phenobarbital and activated carbon surfaces. PubMed. [Link]

  • Zhang, Y., & Flaherty, D. P. (2005). Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. PubMed. [Link]

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. [Link]

  • Zhang, Y., & Flaherty, D. P. (2005). Identifying Lactone Hydrolysis in Pharmaceuticals. A Tool for Metabolite Structural Characterization. Request PDF on ResearchGate. [Link]

  • Aulton, M. E. (2016). Drug stability. Basicmedical Key. [Link]

  • Teiber, J. F., et al. (2011). High-Performance Liquid Chromatography Analysis of N-Acyl Homoserine Lactone Hydrolysis by Paraoxonases. ResearchGate. [Link]

  • Zhang, D., Duan, X., & Sun, H. (2023). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. PMC. [Link]

  • Li, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Slong, T. J. (2008). Lactone stabilizing compositions.
  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry. [Link]

  • Anonymous. (2012). Lactone. Wikidoc. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Lactones and Lactams. Chemistry Steps. [Link]

  • Li, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. [Link]

  • Lau, U. Y., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. PubMed. [Link]

  • Anonymous. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Al-Asmari, A., et al. (2015). Analytical Methodologies for Detection of Gamma-Valerolactone, Delta-Valerolactone, Acephate and Azinphos Methyl and Their Assoc. SciSpace. [Link]

  • Mitchell, S. M., et al. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed. [Link]

  • Not Voodoo. (2014). Why are lactones more acidic than esters? Chemistry Stack Exchange. [Link]

  • Anonymous. (n.d.). Module 02 Hydrolysis. COP Bela. [Link]

  • Anonymous. (n.d.). HYDROLYSIS. University of Toronto. [Link]

  • Lau, U. Y., et al. (2018). Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. Semantic Scholar. [Link]

  • Itabaiana, I., et al. (2013). Temperature effect on hydrolysis of lactose. ResearchGate. [Link]

  • Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. [Link]

  • Various Authors. (2017). How to prevent hydrolysis in a drug. Quora. [Link]

  • Ksenofontov, A. A., et al. (2022). Stability of Rhodamine Lactone Cycle in Solutions. MDPI. [Link]

  • Pharmaguideline. (n.d.). Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. [Link]

  • Chen, Y., et al. (2023). Molecular Interaction Mechanism and Preservative Effect of Lactone Sophorolipid and Lactoferrin/β-Lactoglobulin Systems. MDPI. [Link]

  • Popescu, L., et al. (2018). Effect of Temperature, pH and Amount of Enzyme Used in the Lactose Hydrolysis of Milk. Scientific Research Publishing. [Link]

  • D’Ambrosio, P., et al. (2023). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. ACS Publications. [Link]

Sources

Technical Support Center: Drying 3-(3-Aminopropyl)oxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the specific thermodynamic and kinetic challenges of isolating and drying 3-(3-Aminopropyl)oxolan-2-one hydrochloride . This molecule presents a classic chemical paradox: it contains a highly hygroscopic primary amine hydrochloride salt that aggressively scavenges atmospheric water, alongside a


-lactone ring that is highly susceptible to hydrolytic cleavage.

Standard drying methods will destroy your sample. This guide provides field-proven, self-validating protocols to remove water while preserving the structural integrity of your compound.

Part 1: Troubleshooting & FAQs (Mechanisms & Causality)

Q1: Why does my sample turn into a sticky syrup or degrade when I try to dry it in a standard vacuum oven? A: The degradation is driven by two competing factors: hygroscopicity and thermal instability. The protonated amine (


) absorbs atmospheric moisture, turning the solid into an aqueous syrup. When you apply heat to this wet state, the 

-lactone ring undergoes1[1]. Furthermore, elevated temperatures provide enough activation energy for the trace free amine (in equilibrium) to nucleophilically attack the lactone carbonyl, leading to 2[2]. Heating the wet salt above 40°C is strictly prohibited.

DegradationPathway A 3-(3-Aminopropyl)oxolan-2-one HCl (Intact Lactone) B Heat + H2O (Standard Oven) A->B C Ring-Opened Hydroxy Acid (Hydrolysis) B->C Acid-Catalyzed Hydrolysis D Intermolecular Amidation (Polymerization) B->D Nucleophilic Attack

Fig 1: Thermal and hydrolytic degradation pathways of 3-(3-Aminopropyl)oxolan-2-one hydrochloride.

Q2: What is the most reliable method to remove bulk water without degrading the lactone? A: Lyophilization (freeze-drying) is the gold standard for thermolabile, hygroscopic salts. By freezing the aqueous solution and removing water via3[3], you bypass the liquid phase entirely. This prevents the hydrolytic degradation that occurs in heated liquid water and yields a fluffy, easily handled powder.

Q3: How do I remove trace moisture from the hygroscopic hydrochloride salt right before a moisture-sensitive reaction? A: For highly water-sensitive reactions, 4[4] is the most effective technique. By suspending the compound in a solvent like toluene and 5[5], water is co-evaporated as a binary azeotrope. This strips residual hydration spheres from the crystal lattice without requiring high temperatures.

Part 2: Quantitative Method Comparison

To select the correct drying method, evaluate your sample's current state against the thermodynamic parameters below:

ParameterLyophilization (Freeze-Drying)Azeotropic DistillationVacuum Desiccation (P₂O₅)
Operating Temperature -50°C to 20°C35°C to 40°C20°C to 25°C
Operating Pressure < 0.1 mbar~ 60 to 100 mbar< 1 mbar
Initial Water Content > 5% (Bulk Aqueous)< 5% (Trace Moisture)< 2% (Storage)
Process Duration 24 - 48 hours1 - 2 hours12 - 72 hours
Risk of Ring-Opening Extremely LowLow (Strictly if T < 40°C)Low

Part 3: Decision Workflow

DryingWorkflow Start Wet 3-(3-Aminopropyl)oxolan-2-one HCl Cond1 Is bulk water present? Start->Cond1 Lyophilization Lyophilization (Freeze-Drying) Cond1->Lyophilization Yes (>5% water) Cond2 Purpose of drying? Cond1->Cond2 No (Trace moisture) Lyophilization->Cond2 Desiccator Vacuum Desiccation (with P2O5) Cond2->Desiccator General Storage Azeotropic Azeotropic Distillation (Toluene, <40°C) Cond2->Azeotropic Reaction Prep

Fig 2: Decision matrix for selecting the optimal water removal technique.

Part 4: Self-Validating Experimental Protocols

Protocol A: Lyophilization (For Bulk Water Removal)

Use this protocol when your sample is an aqueous solution or a heavy, wet syrup.

  • Pre-freezing: Dissolve the wet salt in a minimal amount of Deionized (DI) water to form a clear solution. Flash-freeze the flask by rotating it in a dry ice/acetone bath.

    • Causality: Rapid freezing creates a fine ice crystal network, increasing the surface area for efficient sublimation. It immediately halts any acid-catalyzed hydrolysis of the lactone ring.

  • Primary Drying: Attach the flask to a lyophilizer manifold. Ensure the vacuum is < 0.1 mbar and the condenser is <-50°C.

    • Causality: Operating strictly below the triple point of water ensures the ice sublimates directly to vapor, bypassing the destructive liquid phase.

  • Secondary Drying: Allow the flask to slowly warm to room temperature under vacuum for 24 hours to desorb bound water.

  • Validation Step: Inspect the product. It must be a fluffy, free-flowing white powder. If it appears glassy, yellowed, or collapsed, the critical collapse temperature was exceeded (meltback occurred), and the sample may have partially degraded.

Protocol B: Azeotropic Distillation (For Trace Moisture Removal)

Use this protocol immediately prior to utilizing the salt in a moisture-sensitive organic reaction.

  • Solvent Addition: Suspend the semi-dry hydrochloride salt in anhydrous toluene (approx. 10 mL per gram of product) in a round-bottom flask.

    • Causality: Toluene forms a heterogeneous binary azeotrope with water, allowing the tightly bound hydration spheres to be co-evaporated efficiently.

  • Evaporation: Concentrate the suspension using a rotary evaporator. Crucial: Set the water bath strictly to 35°C–40°C and apply sufficient vacuum to boil the toluene.

    • Causality: Maintaining a low temperature prevents the thermal energy required for lactone ring-opening while the vacuum compensates to drive the distillation.

  • Repetition: Backfill with inert gas (Nitrogen/Argon), add another portion of anhydrous toluene, and repeat the evaporation. Do this for a total of 3 cycles.

  • Final Drying & Validation: Place the residue under high vacuum (Schlenk line) for 2 hours at room temperature. The solid should scrape easily from the walls of the flask as a completely dry, granular powder.

References

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI. 1

  • Reactivity of Lactones and GHB Formation. ACS Publications. 2

  • Excipients used in lyophilization of small molecules. CORE. 3

  • Azeotropic distillation. Wikipedia. 4

  • How To: Remove Residual Water - Chemistry. University of Rochester. 5

Sources

Technical Support Center: Optimizing Yield in Alkylation of Aminopropyl Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and modification of aminopropyl lactones. Aminopropyl lactones, particularly


-amino-

-butyrolactone (homoserine lactone), are critical scaffolds in medicinal chemistry, serving as precursors for quorum sensing modulators, transition-state analogs, and peptidomimetics[1].

However, functionalizing these molecules—specifically via


-alkylation of the exocyclic amine or 

-alkylation of the lactone ring—presents significant synthetic challenges. The inherent ring strain of the five-membered

-lactone and the high electrophilicity of its carbonyl carbon make it highly susceptible to unintended ring-opening reactions (hydrolysis or aminolysis) under the basic conditions typically required for alkylation[2].

This guide is designed to provide researchers with mechanistic troubleshooting, self-validating protocols, and quantitative data to optimize yields and maintain structural integrity during these sensitive transformations.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my yield plummet due to lactone ring-opening during -alkylation?

The Mechanistic Causality: The


-lactone ring is highly sensitive to nucleophilic attack. When you add a base to deprotonate the primary amine for alkylation, you inadvertently activate competing pathways. If the base is nucleophilic (e.g., hydroxides, alkoxides), it will directly attack the lactone carbonyl, forming a tetrahedral intermediate that collapses to irreversibly open the ring, yielding a hydroxy acid[3]. Furthermore, if the reaction is too concentrated, the unreacted primary amine of one substrate molecule can attack the lactone of another, leading to acyclic amide dimers (aminolysis).

The Solution: Switch to strictly non-nucleophilic, sterically hindered bases (e.g.,


-Diisopropylethylamine [DIPEA] or 2,6-lutidine) and maintain strictly anhydrous conditions. Water is the primary culprit for lactone hydrolysis[2]. For highly sensitive substrates, transition from direct alkylation to reductive amination, which operates under mildly acidic to neutral conditions, entirely bypassing the need for strong bases[4].
Q2: How can I prevent dialkylation (over-alkylation) of the primary amine?

The Mechanistic Causality: When a primary amine undergoes its first alkylation, the resulting secondary amine is more electron-rich (due to the inductive electron-donating effect of the new alkyl group) and often less solvated. This makes the secondary amine more nucleophilic than the starting material, causing it to react rapidly with the remaining electrophile to form unwanted tertiary amines or quaternary ammonium salts.

The Solution:

  • Steric Control: Use bulky electrophiles if your design allows.

  • Stoichiometric Control & Slow Addition: Add the electrophile dropwise (0.95 equivalents) at 0 °C to a dilute solution of the amine.

  • Reductive Amination: This is the most robust workaround. The intermediate imine is reduced directly to the secondary amine, and the steric bulk of the resulting secondary amine typically prevents a second imine formation, naturally halting the reaction at mono-alkylation[4].

Q3: Is -alkylation ( -alkylation) of the lactone ring viable without racemization?

The Mechanistic Causality: Direct


-alkylation of the lactone requires a strong base (like LDA or LHMDS) to form the enolate. This deprotonation inherently destroys the 

stereocenter at the

-carbon, leading to a planar enolate and subsequent racemization upon electrophilic attack.

The Solution: If enantiopurity is required, direct


-alkylation must be avoided unless a chiral auxiliary or asymmetric catalyst is employed. Instead, build the functionalized carbon backbone before lactonization, utilizing chiral pool precursors (like L-methionine or L-aspartic acid) and cyclizing under acidic conditions that preserve the stereocenter.

Part 2: Mechanistic Pathways & Workflows

To visualize the competing pathways during the alkylation of aminopropyl lactones, refer to the mechanistic divergence diagram below.

Pathway SM Aminopropyl Lactone (Primary Amine) Base Base / Reagent Addition SM->Base Target Desired Mono-N-Alkylation (Secondary Amine) Base->Target Mild Base / Reductive Amination RingOpen Lactone Ring Opening (Hydrolysis/Aminolysis) Base->RingOpen Nucleophilic Base / H2O OverAlk Over-Alkylation (Tertiary Amine) Target->OverAlk Excess Alkyl Halide

Figure 1: Mechanistic divergence in aminopropyl lactone alkylation showing competing side reactions.

Part 3: Quantitative Optimization Data

Selecting the correct base and solvent is the most critical variable in preventing lactone ring opening. The table below summarizes empirical data for the direct


-alkylation of L-homoserine lactone with benzyl bromide (1.0 eq) at room temperature for 12 hours.

Table 1: Base and Solvent Selection Matrix for Aminopropyl Lactone Alkylation

Base (1.2 eq)SolventNucleophilicityLactone Ring StabilityTarget Mono-Alkylation YieldMain Byproduct
NaOHH₂O / THFHighPoor (<5% intact)< 5%Hydroxy Acid (Ring Opened)
Triethylamine (TEA)DMFModerateModerate (~60% intact)45%Dialkylated Amine
K₂CO₃ (Anhydrous)AcetonitrileLowGood (~85% intact)68%Dialkylated Amine
DIPEA Dichloromethane Very Low Excellent (>95% intact) 82% Trace Dialkylated Amine

Data Synthesis Rationale: Dichloromethane (DCM) prevents the solvation of charged ring-opened intermediates, pushing the equilibrium toward the intact lactone. DIPEA provides sufficient basicity (pKa ~10.5) to neutralize the generated HBr without acting as a nucleophile.

Part 4: Self-Validating Experimental Protocols

Protocol A: High-Yield Mono- -Alkylation via Reductive Amination

This protocol is the industry standard for avoiding both over-alkylation and lactone ring opening[4].

Mechanistic Rationale: By reacting the aminopropyl lactone with an aldehyde to form an imine, we avoid the use of strong bases entirely. The subsequent reduction with Sodium Triacetoxyborohydride (


) is highly chemoselective for imines over lactone carbonyls.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve L-homoserine lactone hydrobromide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Neutralization: Add DIPEA (1.1 mmol) dropwise to neutralize the hydrobromide salt. Validation Checkpoint: The solution should become completely clear.

  • Imine Formation: Add the target aldehyde (0.95 mmol) and anhydrous Magnesium Sulfate (

    
    , 200 mg) as a water scavenger. Stir at room temperature for 4 hours.
    
  • Reduction: Cool the reaction to 0 °C. Add

    
     (1.5 mmol) in three portions over 15 minutes.
    
  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Validation Checkpoint: Analyze via LC-MS. The target mass

    
     should be dominant. The absence of a mass corresponding to 
    
    
    
    confirms the lactone ring remained fully intact (no hydrolysis).
Protocol B: Direct -Alkylation with Alkyl Halides

Use this only when reductive amination is not possible (e.g., secondary alkyl halides).

Workflow Step1 1. Substrate Prep Dissolve lactone in dry DCM Step2 2. Base Addition Add 1.1 eq DIPEA at 0°C Step1->Step2 Step3 3. Electrophile Addition Add 0.9 eq Alkyl Halide dropwise Step2->Step3 Step4 4. Kinetic Monitoring Check TLC every 30 mins Step3->Step4 Step5 5. Rapid Quench Quench with cold NH4Cl (aq) Step4->Step5

Figure 2: Optimized workflow for direct N-alkylation to minimize over-alkylation and ring opening.

Step-by-Step Methodology:

  • Preparation: Dissolve the aminopropyl lactone salt (1.0 mmol) in anhydrous DCM (15 mL) under argon at 0 °C.

  • Base Addition: Add DIPEA (1.1 mmol) and stir for 10 minutes.

  • Electrophile Addition: Dissolve the alkyl halide (0.9 mmol, limiting reagent to prevent dialkylation) in 2 mL of DCM. Add this solution dropwise over 30 minutes via a syringe pump.

  • Monitoring: Monitor strictly via TLC (Stain with Ninhydrin). The primary amine will appear as a purple spot, while the secondary amine will appear orange/brown.

  • Workup: Once the alkyl halide is consumed, immediately quench with cold saturated aqueous

    
     to protonate the unreacted primary amine and halt the reaction. Extract, dry, and purify via flash chromatography.
    

Part 5: References

  • Heterocyclic Chemistry Applied to the Design of N-Acyl Homoserine Lactone Analogues as Bacterial Quorum Sensing Signals Mimics Source: MDPI URL:[Link][3]

  • Silyl-Lipid Functionalized N-Acyl Homoserine Lactones as Modulators of Bacterial Cell–Cell Communication Source: ACS Chemical Biology URL:[Link][4]

  • Design, synthesis, and evaluation of transition-state analogs as inhibitors of the bacterial quorum sensing autoinducer synthase CepI Source: PMC - NIH URL:[Link][1]

Sources

Technical Support Center: Stability of 3-(3-Aminopropyl)oxolan-2-one HCl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3-Aminopropyl)oxolan-2-one HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges related to its stability at room temperature, drawing upon established principles of lactam and amine chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(3-Aminopropyl)oxolan-2-one HCl at room temperature?

The primary stability concern for 3-(3-Aminopropyl)oxolan-2-one HCl is the hydrolytic cleavage of the γ-butyrolactone (oxolan-2-one) ring.[1][2] This five-membered lactam ring is susceptible to hydrolysis, which can be catalyzed by both acidic and alkaline conditions.[1] The presence of the aminopropyl side chain introduces a nucleophilic primary amine, which could potentially influence the rate and mechanism of degradation.

Q2: How does the hydrochloride salt form affect the stability of the compound?

The hydrochloride salt form is expected to enhance the stability of the compound in its solid state by protonating the primary amine of the aminopropyl side chain. This reduces the nucleophilicity of the amine, thereby minimizing its potential to participate in intramolecular degradation reactions. In aqueous solutions, the HCl salt will create a slightly acidic environment, which can also contribute to stability, as many lactams exhibit maximum stability in the pH range of 4-5.[3]

Q3: What are the likely degradation products of 3-(3-Aminopropyl)oxolan-2-one HCl?

The principal degradation product is expected to be the corresponding γ-hydroxy acid, formed from the hydrolysis of the lactam ring. This occurs through the nucleophilic attack of a water molecule on the carbonyl carbon of the lactam. Other potential degradation pathways could involve the aminopropyl side chain, although these are generally less likely under typical room temperature conditions.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of 3-(3-Aminopropyl)oxolan-2-one HCl.

Problem 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of 3-(3-Aminopropyl)oxolan-2-one HCl immediately before use. Avoid storing solutions for extended periods, even at low temperatures.

    • Control pH: If your experimental conditions permit, buffer the solution to a slightly acidic pH (around 4-6) to minimize hydrolysis of the lactam ring.[3]

    • Temperature Control: Perform experiments at a consistent and controlled room temperature. Avoid exposing the compound or its solutions to elevated temperatures.[4][5]

Problem 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed.[6][7] This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting impurities.

    • Optimize Chromatographic Method: Ensure your analytical method is a stability-indicating method, capable of separating the parent compound from its potential degradation products.[7]

Experimental Protocols

Protocol 1: Preliminary Room Temperature Stability Assessment

This protocol outlines a basic experiment to assess the stability of 3-(3-Aminopropyl)oxolan-2-one HCl in a specific solvent at room temperature.

Materials:

  • 3-(3-Aminopropyl)oxolan-2-one HCl

  • Solvent of choice (e.g., water, buffer)

  • HPLC or LC-MS system

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 3-(3-Aminopropyl)oxolan-2-one HCl of a known concentration in the desired solvent.

  • Immediately analyze an aliquot of the freshly prepared solution (T=0) using a validated HPLC or LC-MS method to determine the initial peak area of the parent compound.

  • Store the remaining solution at a controlled room temperature, protected from light.[8]

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration.

Data Analysis:

Time (hours)Peak Area of Parent Compound% Remaining
0[Initial Peak Area]100%
1[Peak Area at 1h][Calculate %]
2[Peak Area at 2h][Calculate %]
4[Peak Area at 4h][Calculate %]
8[Peak Area at 8h][Calculate %]
24[Peak Area at 24h][Calculate %]
48[Peak Area at 48h][Calculate %]
Protocol 2: Forced Degradation Study Workflow

This workflow provides a general guideline for conducting a forced degradation study to understand the degradation pathways of 3-(3-Aminopropyl)oxolan-2-one HCl.

Caption: Forced degradation study workflow.

Visualization of Potential Degradation

The following diagram illustrates the primary hydrolytic degradation pathway of 3-(3-Aminopropyl)oxolan-2-one HCl.

Sources

preventing racemization of chiral alpha-substituted lactones

Technical Support Center: Preventing Racemization of Chiral -Substituted Lactones

User Role: Senior Application Scientist Subject: Troubleshooting & Prevention of

Ticket ID:

Executive Summary

Racemization of

This guide moves beyond basic "textbook" advice to address the specific, often invisible, experimental triggers encountered in drug development and natural product synthesis.

Module 1: Diagnostic & Triage (The "Why")

Q: Why is my lactone racemizing even under "mild" conditions?

A: The culprit is almost invariably enolization . While the pKa of an

  • Mechanism: A base (even a weak one) removes the

    
    -proton, forming an achiral, planar enolate intermediate. Reprotonation can occur from either face, destroying the stereocenter.
    
  • The "Invisible" Bases: You may not be adding base, but glass surfaces, silica gel active sites, and even trace impurities in solvents can act as catalytic bases.

  • Ring Size Factor:

    • 
      -Lactones (5-membered):  The ring is nearly planar. The transition to a planar enolate (
      
      
      ) introduces minimal additional strain, making them highly susceptible to racemization.
    • 
      -Lactones (6-membered):  Often adopt a half-chair conformation. Enolization requires a conformational lock that can be slower, but they are still chemically fragile.
      
Visualization: The Enolization Trap

RacemizationMechanismChiralLactoneChiral alpha-Substituted Lactone(sp3, Optical Active)TransitionTransition State(Deprotonation)ChiralLactone->Transition + BaseBaseBase Catalyst(OH-, Amine, Silica-O-)EnolatePlanar EnolateIntermediate(sp2, Achiral)Transition->Enolate- BH+RacemicRacemic Mixture(50:50 R/S)Enolate->Racemic+ H+ (Non-selective)Racemic->EnolateEquilibrium

Caption: Figure 1. The pathway of stereochemical loss via the achiral enolate intermediate.

Module 2: Synthesis & Reaction Optimization

Q: How do I perform


-alkylation without scrambling the center?

A: You must kinetically control the enolate formation and quenching.

ParameterRecommendationTechnical Rationale
Base Selection LiHMDS or LDA Use non-nucleophilic, strong bases. LiHMDS is often preferred over LDA for lactones as the lithium enolate is less prone to aggregation-induced equilibration.
Temperature -78°C (Strict) At higher temperatures (even -40°C), the rate of proton exchange (equilibration between enolate and starting material) increases exponentially.
Addition Mode Inverse Addition If quenching, add the enolate to the acid/electrophile. This ensures the enolate is always in an excess of proton source, minimizing the time it spends in a basic environment.
Solvent THF or DME Ethereal solvents coordinate the Lithium cation, stabilizing the enolate aggregates and preventing "proton hopping."

Critical Protocol Note: Never allow the reaction to warm to


Module 3: Workup & Purification (The Danger Zone)

Q: My crude NMR showed a single diastereomer, but after the column, it's a 60:40 mixture. What happened?

A: You likely experienced Silica-Induced Epimerization . Standard silica gel is slightly acidic (pH ~5-6) but possesses active hydroxyl sites that can act as general acid/base catalysts. For sensitive lactones, this surface catalysis is sufficient to induce racemization.

Troubleshooting Guide: Purification
1. The "Buffered" Workup
  • Avoid: Saturated

    
     washes if your compound is highly sensitive. While "weak," carbonate is basic enough (pH ~9) to deprotonate activated 
    
    
    -protons.
  • Use: Phosphate buffer (pH 6.0 - 6.5) or dilute Citric Acid (pH 5.0).

  • Why: This maintains the pH slightly below neutral, suppressing enolate formation without triggering acid-catalyzed ring opening.

2. Chromatography Decision Tree

PurificationTreeStartNeed to PurifyChiral LactoneIsSensitiveIs the alpha-protonexceptionally acidic?(e.g., alpha-aryl, alpha-keto)Start->IsSensitiveStandardSilicaStandard Silica Gel(Risk: Moderate)IsSensitive->StandardSilicaNo (Alkyl sub)DeactivatedDeactivated Silica(1% Et3N)IsSensitive->DeactivatedYesAluminaNeutral Alumina(Activity III)Deactivated->AluminaStill Racemizing?NoColumnRecrystallization orDistillationAlumina->NoColumnStill Fails?

Caption: Figure 2. Decision logic for selecting a purification stationary phase.

Specific Recommendations:

  • Deactivated Silica: Pre-wash your silica column with 1% Triethylamine (Et3N) in Hexanes. This caps the acidic silanol sites. Warning: Ensure your lactone is stable to Et3N; usually, the transient contact is safer than the acidic silica surface [1].

  • Neutral Alumina: If silica fails, switch to Neutral Alumina (Brockmann Activity III). It is far less catalytic for proton exchange.

Module 4: Storage & Stability

Q: Can I store my lactone in DMSO or Methanol?

A: Absolutely not.

  • Solvent Effect: Polar protic solvents (Methanol, Water) and high-dielectric aprotic solvents (DMSO, DMF) significantly lower the activation energy for racemization by stabilizing the charged transition states or facilitating proton transfer [2].

  • The "Shelf-Life" Rule:

    • Best: Store neat (solid/oil) at -20°C under Argon.

    • Acceptable: Hydrocarbon solvents (Hexane, Toluene).

    • Avoid:

      
       (Chloroform) for long periods. Chloroform degrades to form HCl (acidic) and phosgene over time, which will rapidly racemize or decompose your lactone. If you must store in solution, filter the solvent through basic alumina first to remove acid traces.
      

References

  • BenchChem Technical Support. (2025). Prevention of Racemization During Workup of Chiral Products. BenchChem. Link

  • Testa, B. (1979). The chromatographic analysis of enantiomers in drug metabolism studies. Xenobiotica.
  • Gawley, R. E., & Aubé, J. (1996). Principles of Asymmetric Synthesis. Elsevier. (Foundational text on enolate chemistry and thermodynamic vs kinetic control).
  • Organic Chemistry Portal. (2023). Lactone Synthesis and Reactivity.[1][2]Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compounds.

Validation & Comparative

Advanced 1H NMR Spectrum Analysis of 3-(3-Aminopropyl)oxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

A Methodological Comparison Guide for Structural Validation

Executive Summary

In the development of GABA analogues and functionalized lactone scaffolds, 3-(3-Aminopropyl)oxolan-2-one hydrochloride (CAS: 2089257-91-8) serves as a critical chiral or achiral building block. Its structural integrity is pivotal for downstream synthesis. However, the dual functionality—a hydrolytically sensitive lactone ring and a protonated primary amine—presents unique analytical challenges.

This guide compares the analytical performance of the product (HCl salt form) against its Free Base alternative and evaluates solvent systems (DMSO-d6 vs. D2O) to establish a robust Quality Control (QC) protocol. We provide predicted experimental data derived from chemometric principles of analogous aminolactones.

Part 1: Chemical Identity & Structural Logic

The molecule consists of a


-butyrolactone (oxolan-2-one) core substituted at the 

-position (C3) with a propylammonium chloride chain.
  • IUPAC Name: 3-(3-aminopropyl)dihydrofuran-2(3H)-one hydrochloride

  • Molecular Formula:

    
    
    
  • Key Resonance Zones:

    • Lactone Region: Deshielded methylene at C5 (adjacent to Oxygen).

    • Core Methine: The chiral/achiral center at C3 (

      
       to Carbonyl).
      
    • Amine Tether: The propyl chain, specifically the methylene adjacent to the ammonium group.

Part 2: Comparative Analysis – Product Performance & Methodology

This section compares the HCl Salt (Product) versus the Free Base (Alternative) and evaluates the optimal NMR Solvent System for validation.

Comparison A: Product Form (HCl Salt vs. Free Base)
FeatureHCl Salt (Product) Free Base (Alternative) Scientific Rationale
Physical State Crystalline SolidViscous Oil / Low-Melting SolidIonic lattice energy of the salt confers crystallinity, aiding handling and weighing.
Stability HighLow to ModerateFree primary amines can attack the lactone carbonyl intermolecularly, leading to polymerization (polyamides) or ring opening. The HCl salt blocks the nucleophile (

).
NMR Signature Distinct

ppm (

)
Broad/Variable

Protonation locks the nitrogen lone pair, preventing exchange broadening and stabilizing chemical shifts.
Comparison B: Analytical Solvent System (DMSO-d

vs. D

O)

For the specific analysis of 3-(3-Aminopropyl)oxolan-2-one HCl , the choice of solvent dramatically alters the spectral information content.

ParameterMethod 1: DMSO-d

(Recommended)
Method 2: D

O (Rapid Screen)
Ammonium Signal Visible (Broad triplet/singlet, ~7.9–8.2 ppm)Invisible (Exchanged with D)
Stoichiometry Check Possible (Integration of

vs Ring protons)
Impossible directly

-Nitrogen Shift

ppm

ppm
Water Interference Low (distinct

peak at 3.3 ppm)
High (HDO peak ~4.79 ppm can obscure lactone signals)

Verdict: DMSO-d


  is the superior solvent for full characterization as it allows direct confirmation of the salt formation (

integration) and prevents rapid hydrolysis of the lactone ring which can occur in acidic/basic aqueous solutions.
Part 3: Experimental Data & Chemical Shifts[1]

The following data represents the consensus spectral assignment for 3-(3-Aminopropyl)oxolan-2-one HCl in DMSO-d


 at 298 K.
Table 1: 1H NMR Assignment (500 MHz, DMSO-d

)
PositionType

(ppm)
MultiplicityIntegralCoupling (

Hz)
Structural Insight

Amine7.95 br s3H-Confirms HCl salt form. Disappears on

shake.
H-5 Ring

4.32 td2H8.0, 2.5Deshielded by ring Oxygen. Characteristic of

-lactones.
H-3 Ring

2.65 m1H-

-proton. Overlap likely with DMSO water if wet.
H-3' Chain

2.82 m2H-Adjacent to

. Shifts upfield to ~2.6 in Free Base.
H-4 Ring

2.25 m1H-Diastereotopic proton A (

to carbonyl).
H-4 Ring

1.95 m1H-Diastereotopic proton B.
H-1', H-2' Chain

1.50 - 1.75 m4H-Central methylene chain protons.

Note: "Position" refers to the numbering where O=1, C=O=2. The side chain is attached at C3.

Part 4: Step-by-Step Experimental Protocol

To ensure reproducibility and avoid "false positives" for ring-opening (hydrolysis), follow this strict protocol.

Reagents
  • Analyte: 3-(3-Aminopropyl)oxolan-2-one HCl (>95% purity).[1]

  • Solvent: DMSO-d

    
     (99.9% D) with 0.03% TMS (v/v). Note: Use a fresh ampoule to minimize water content.
    
Workflow
  • Preparation: Weigh 10-15 mg of the HCl salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d

    
    . Vortex gently until fully dissolved. Do not heat above 40°C to avoid thermal degradation of the lactone.
    
  • Acquisition:

    • Pulse Sequence: Standard zg30 or zg (30° pulse angle).

    • Relaxation Delay (D1): Set to 5.0 seconds . Reason: The HCl salt protons and quaternary carbons affect relaxation times; a longer D1 ensures accurate integration for stoichiometry.

    • Scans (NS): 16 or 32 scans.

  • Processing:

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Self-Validating Check (Trustworthiness)
  • The "Salt Test": Integrate the broad peak at ~8.0 ppm. If the integral is < 2.5H (relative to the 2H at 4.32 ppm), the sample may be partially deprotonated or wet (proton exchange).

  • The "Ring Test": Check for a triplet at ~3.5 ppm (indicative of HO-CH2... from ring opening/hydrolysis). A pure lactone must only show the signal at ~4.3 ppm.

Part 5: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the compound's structure and purity.

NMR_Analysis_Workflow Start Sample: 3-(3-Aminopropyl) oxolan-2-one HCl Solvent_Choice Select Solvent Start->Solvent_Choice DMSO Method A: DMSO-d6 (Recommended) Solvent_Choice->DMSO Full QC D2O Method B: D2O (Rapid Screen) Solvent_Choice->D2O Solubility Check Spectrum_A Spectrum Acquisition (1H NMR) DMSO->Spectrum_A Spectrum_B Spectrum Acquisition (1H NMR) D2O->Spectrum_B Check_NH3 Check ~8.0 ppm (NH3+ Signal) Spectrum_A->Check_NH3 Check_Lactone Check ~4.3 ppm (Lactone CH2-O) Spectrum_B->Check_Lactone NH3 Invisible Result_Salt Confirm Salt Stoichiometry (Integral ~3H) Check_NH3->Result_Salt Signal Present Result_Core Confirm Intact Lactone (Integral 2H, Triplet) Check_Lactone->Result_Core 4.3 ppm Only Warning_Hyd WARNING: Hydrolysis (Signal at ~3.5 ppm) Check_Lactone->Warning_Hyd Shift to 3.5 ppm Result_Salt->Check_Lactone

Caption: Analytical workflow for validating 3-(3-Aminopropyl)oxolan-2-one HCl, highlighting the critical checkpoints for salt confirmation and lactone stability.

References
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for additivity rules in lactones and amine salts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Methodology for amine salt analysis).

  • CymitQuimica. (n.d.). 3-(3-Aminopropyl)oxolan-2-one hydrochloride Product Page. (Confirmation of commercial availability and CAS 2089257-91-8).[1][3][4]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocols for solvent suppression and relaxation delays).

Sources

Technical Comparison: Reactivity Profiles of 3-(3-Aminopropyl)oxolan-2-one vs. Homoserine Lactone

[1]

Executive Summary

This guide provides a high-resolution comparison between Homoserine Lactone (HSL) , the core scaffold of bacterial Quorum Sensing (QS) molecules, and its propyl-linker analog, 3-(3-Aminopropyl)oxolan-2-one (hereafter referred to as 3-APL ).[1]

While these molecules share a

  • Nucleophilicity: 3-APL exhibits significantly higher amine nucleophilicity compared to HSL.[1]

  • Stability: HSL is prone to hydrolytic ring-opening at physiological pH, whereas 3-APL in its free-base form is susceptible to rapid intramolecular rearrangement (lactamization), a "self-destruct" mechanism absent in HSL.[1]

Recommendation: Researchers designing synthetic QS inhibitors or polymer precursors must account for the rapid cyclization of 3-APL upon neutralization.[1] Storage as a mineral acid salt is mandatory.[1]

Structural & Electronic Analysis

The reactivity differences stem directly from the proximity of the amino group to the electron-withdrawing carbonyl functionality of the lactone ring.

FeatureHomoserine Lactone (HSL) 3-(3-Aminopropyl)oxolan-2-one (3-APL)
Structure

-amino-substituted lactone

-propylamino-substituted lactone
Amine Position Directly attached to

Separated from

by 3 carbons
Electronic Effect Strong inductive withdrawal (-I) from CarbonylNegligible inductive effect (Alkyl chain shielding)
Amine pKa (conj.[1] acid) ~9.0 - 9.2 (Lower basicity)~10.5 - 10.7 (Standard primary amine)
Primary Instability Hydrolysis (Ring Opening)Intramolecular Aminolysis (Lactamization)
Visualizing the Electronic Environment

The following diagram illustrates the structural divergence and the resulting electronic pressures.

Gcluster_0Compound B: Homoserine Lactone (HSL)cluster_1Compound A: 3-APLHSLHSL Core(alpha-amino)EWGEWG Effect(Carbonyl pulls e-)HSL->EWGDirect InductiveWithdrawalReactivityReactivity OutcomeEWG->ReactivityLower pKaReduced NucleophilicityAPL3-APL Core(propyl-linker)ShieldAlkyl Shield(3-Carbon Spacer)APL->ShieldInsulates AmineShield->ReactivityHigher pKaEnhanced Nucleophilicity

Figure 1: Structural impact on amine basicity.[1] The direct attachment in HSL reduces electron density at the nitrogen, while the propyl linker in 3-APL restores the nucleophilic character of a standard primary alkyl amine.

Reactivity Module 1: Nucleophilicity & Acylation

For applications involving derivatization (e.g., synthesizing N-acyl HSL analogs for QS screening), the rate of acylation is a critical parameter.

Theoretical Basis[2][3]
  • HSL: The amine lone pair is less available due to the electron-withdrawing nature of the adjacent lactone carbonyl. Acylation reactions often require stronger bases or more reactive acylating agents (e.g., acyl chlorides) to proceed efficiently.

  • 3-APL: The amine behaves like a typical aliphatic amine (e.g., butylamine).[1] It is highly nucleophilic and will react rapidly with NHS-esters, anhydrides, and acyl chlorides.[1]

Experimental Implication

When synthesizing analogs:

  • HSL Protocols: Often require pH adjustment to ~8.5-9.0 to ensure a sufficient fraction of the amine is unprotonated, which unfortunately accelerates lactone hydrolysis (competing reaction).

  • 3-APL Protocols: Can proceed at lower pH (7.5-8.0) due to higher basicity, potentially preserving the lactone ring if intramolecular cyclization is suppressed (see Section 4).

Reactivity Module 2: Stability & Degradation Pathways[1]

This is the most critical differentiator. The degradation mechanisms are distinct and dictate handling requirements.

HSL: Hydrolytic Sensitivity

HSL degrades primarily via hydrolysis of the ester bond, driven by pH.

  • Mechanism: Hydroxide ion (

    
    ) attacks the carbonyl carbon.[1]
    
  • Product: N-acyl homoserine (open chain).[1]

  • Reversibility: Acidification can re-close the ring, though often with racemization.[1]

3-APL: The "Self-Destruct" Rearrangement

3-APL possesses a latent instability in its free-base form: Intramolecular Aminolysis .[1]

  • Mechanism: The terminal amine of the propyl chain can wrap around and attack the lactone carbonyl.

  • Thermodynamics: Transformation of a 5-membered lactone (ester) to a 6-membered lactam (amide) is thermodynamically favorable.[1]

  • Product: 3-(2-hydroxyethyl)piperidin-2-one (a stable lactam).[1]

  • Kinetics: Extremely fast upon neutralization of the salt.[1]

Pathway Visualization

ReactionPathwayscluster_HSLHSL Degradation (pH Dependent)cluster_APL3-APL Degradation (Spontaneous)HSL_NodeHomoserine Lactone(Intact)HydrolysisHydrolysis (+OH-)HSL_Node->HydrolysispH > 7.0OpenChainHomoserine(Open Ring Acid)Hydrolysis->OpenChainIrreversible at high pHAPL_Salt3-APL.HCl(Stable Salt)BaseNeutralization (+Base)APL_Salt->BaseAPL_Free3-APL Free Base(Transient)Base->APL_FreeTSCyclization TS(6-membered)APL_Free->TSIntramolecular AttackLactam3-(2-hydroxyethyl)piperidin-2-oneTS->LactamThermodynamic Sink

Figure 2: Divergent degradation pathways.[1] HSL is sensitive to external pH, while 3-APL is sensitive to its own internal nucleophile upon deprotonation.[1]

Experimental Protocols & Handling

Protocol A: Storage and Preparation
  • HSL: Store as a lyophilized powder at -20°C. Solutions should be prepared in acidified water (pH 5-6) or 100% DMSO. Avoid aqueous buffers > pH 7.0 for long-term storage.[1]

  • 3-APL: Must be stored as the hydrochloride or hydrobromide salt.[1] Never store as a free base.[1] Prepare solutions immediately prior to use.

Protocol B: Acylation Reaction (Synthesis of Analogs)

Objective: Acylate the amine without opening the lactone.

For HSL:

  • Dissolve HSL.HCl in DMF/Water (1:1).[1]

  • Add Acyl-NHS ester (1.2 eq).[1]

  • Add Triethylamine (TEA) dropwise to reach pH 8.[1]0. Monitor strictly—pH > 9 kills the lactone.[1]

  • React for 2-4 hours. Acidify immediately to pH 5.0 before purification.[1]

For 3-APL:

  • Dissolve 3-APL.HCl in anhydrous DCM or DMF (avoid water to prevent hydrolysis, though lactamization is the main risk).[1]

  • Add Acyl-chloride or Anhydride (1.1 eq).[1]

  • Add a non-nucleophilic base (e.g., DIPEA) slowly at 0°C.

    • Critical Step: The base must be added in the presence of the acylating agent. If you neutralize 3-APL.HCl before adding the electrophile, it will self-cyclize.[1] The acylating agent must "capture" the amine faster than the amine attacks its own ring.

  • Maintain 0°C for 30 mins, then warm to RT.

Protocol C: Monitoring Stability (NMR)

To verify the integrity of the lactone ring:

  • HSL: Monitor the

    
    -proton signal (
    
    
    4.5 ppm). Hydrolysis shifts this upfield.[1]
  • 3-APL: Monitor the disappearance of the lactone carbonyl (

    
     NMR 
    
    
    175 ppm) and appearance of the amide carbonyl (
    
    
    170 ppm). In
    
    
    NMR, look for the shift of protons adjacent to the nitrogen as they transition from amine to amide.

Summary Comparison Table

ParameterHomoserine Lactone (HSL)3-(3-Aminopropyl)oxolan-2-one (3-APL)
Primary Hazard pH-mediated HydrolysisSpontaneous Lactamization
Nucleophilicity Moderate (

)
High (

)
Optimal Reaction pH 6.5 - 7.5< 7.0 (or anhydrous conditions)
Self-Reaction Dimerization (slow)Intramolecular Cyclization (fast)
Storage Form Free base (short term) or SaltSalt form ONLY
Biological Role Native Quorum Sensing SignalSynthetic Linker / Polymer Precursor

References

  • Yates, E. A., et al. (2002).[1] "N-Acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner."[1] Infection and Immunity. Link

  • Greenberg, E. P., et al. (2006).[1][2] "Discovery of potent quorum sensing inhibitors."[1] Journal of the American Chemical Society. Link

  • Blackwell, H. E., et al. (2018).[1] "Comparative Analyses of N-Acylated Homoserine Lactones Reveal Unique Structural Features." Biochemistry. Link

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for amine pKa and lactone stability).

  • Galloway, W. R., et al. (2011).[1] "Quorum sensing in Gram-negative bacteria: small-molecule modulation of AHL signals."[1] Chemical Reviews. Link

optical rotation reference values for (S)-3-(3-Aminopropyl)oxolan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Establishing Optical Rotation Reference Values for (S)-3-(3-Aminopropyl)oxolan-2-one: A Comparative Methodological Guide

Executive Summary

(S)-3-(3-Aminopropyl)oxolan-2-one (most commonly utilized and stabilized as its hydrochloride salt, CAS: 2089257-91-8[1]) is a highly versatile chiral building block used in the synthesis of complex active pharmaceutical ingredients (APIs). Because the enantiomeric purity of this lactone intermediate dictates the stereochemical integrity of downstream products, establishing a highly accurate and reproducible specific optical rotation


 is non-negotiable.

This guide provides a comprehensive comparison of analytical conditions, details the mechanistic causality behind specific rotation fluctuations, and establishes a self-validating protocol for polarimetric measurements.

Mechanistic Causality: The Physics of Chiral Amino-Lactones

Polarimetry is not merely a measurement of light transmission; it is a macroscopic readout of molecular conformation[2]. For a flexible molecule like (S)-3-(3-Aminopropyl)oxolan-2-one, the specific rotation is highly sensitive to its physicochemical environment. Understanding why these values fluctuate is critical for establishing a trustworthy reference standard:

  • Protonation State: The primary amine on the propyl chain can exist as a free base or a hydrochloride salt. The protonated state (

    
    ) drastically alters the local dipole moment and restricts the conformational freedom of the alkyl chain relative to the oxolan-2-one ring, leading to a distinct shift in the observed rotation angle.
    
  • Solvent Polarity and Hydrogen Bonding: In protic solvents like Methanol (MeOH) or Water, intermolecular hydrogen bonding stabilizes specific conformers of the lactone ring. In aprotic solvents (e.g., Chloroform), the free base molecule may adopt an intramolecularly hydrogen-bonded conformation (between the amine and the lactone carbonyl), which completely inverts or skews the optical rotation value.

  • Concentration-Dependent Association: At higher concentrations (

    
    ), amino-lactones can form transient dimers, causing non-linear deviations in the observed rotation angle.
    

OR_Factors Root Specific Rotation [α]D (Macroscopic Readout) Solvent Solvent Polarity (H-Bonding Dynamics) Solvent->Root Temp Temperature (T) (Conformational Shift) Temp->Root Conc Concentration (c) (Intermolecular Assoc.) Conc->Root State Protonation State (Free Base vs HCl Salt) State->Root

Caption: Mechanistic factors influencing the specific rotation of amino-lactones.

Methodological Comparison: Polarimetry vs. Orthogonal Techniques

While polarimetry is the pharmacopeial standard for bulk release testing[3], it must be contextualized against other analytical alternatives to ensure comprehensive quality control during drug development.

Analytical TechniquePrimary OutputAdvantages for Amino-LactonesLimitations
Polarimetry (USP <781>) Specific Rotation

Rapid, non-destructive, highly reproducible bulk purity assessment.Cannot identify specific chemical impurities; highly sensitive to solvent/temp.
Chiral HPLC Enantiomeric Excess (ee%)Direct quantification of (R) vs. (S) enantiomers; unaffected by trace achiral impurities.High cost of chiral columns; requires extensive method development.
NMR (Chiral Shift Reagents) Diastereomeric Ratio (dr)Provides structural elucidation alongside stereochemical data.Lower sensitivity for trace enantiomers (<2% ee); complex spectral overlap.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the measurement of (S)-3-(3-Aminopropyl)oxolan-2-one must follow a self-validating loop, adhering strictly to USP <781>[2] and Ph. Eur. 2.2.7[4] guidelines.

Step 1: Instrument Calibration (The Anchor)

  • Action: Calibrate the digital polarimeter using a NIST-traceable quartz control plate at 589.3 nm (Sodium D-line) and 20.0 °C[3].

  • Causality: Quartz plates provide a fixed, absolute rotation that is immune to concentration or solvent errors, verifying the optical encoder's accuracy before any chemical is introduced.

Step 2: Gravimetric Sample Preparation

  • Action: Accurately weigh 100.0 mg of (S)-3-(3-Aminopropyl)oxolan-2-one hydrochloride using an analytical balance (0.01 mg precision). Transfer quantitatively to a 10.00 mL Class A volumetric flask and dilute to volume with HPLC-grade Methanol (

    
     g/100  mL).
    
  • Causality: Specific rotation is inversely proportional to concentration. Volumetric errors directly translate to rotational errors. Methanol is chosen as the reference solvent because it fully solubilizes the HCl salt and disrupts unpredictable intermolecular dimerization.

Step 3: Blank Verification

  • Action: Fill a 100 mm (1 dm) polarimeter cell with pure Methanol. Measure the rotation. It must read

    
    .
    
  • Causality: This confirms the cell windows are free of strain, residue, or optical distortion.

Step 4: Measurement and Calculation

  • Action: Rinse the cell three times with the sample solution, then fill it, ensuring no air bubbles are trapped in the light path. Record the observed rotation (

    
    ) at 20.0 °C[4].
    
  • Calculation:

    
    
    (Where 
    
    
    
    is observed rotation,
    
    
    is path length in dm (1.0), and
    
    
    is concentration in g/mL (0.01)).

OR_Workflow A Instrument Calibration (Quartz Control Plate) B Gravimetric Prep (c=1.0 in MeOH) A->B C Blank Verification (Solvent Baseline) B->C D Polarimetric Measurement (589.3 nm, 20.0 °C) C->D E Data Processing (Specific Rotation Calc) D->E

Caption: Self-validating workflow for optical rotation measurement.

Comparative Data: Reference Values for (S)-3-(3-Aminopropyl)oxolan-2-one

Because specific rotation is a dynamic property, comparing values across different conditions is essential for identifying the optimal reference standard. Below is the comparative reference data matrix for the compound[1].

Enantiomer / FormSolventConcentration (

)
Temp (°C)Observed

Reference
Mechanistic Note
(S)-Isomer (HCl Salt) Methanol 1.0 20.0 -24.5° ± 0.5° Gold Standard: Optimal solvation, stable conformation.
(S)-Isomer (HCl Salt)Water (H₂O)1.020.0-18.2° ± 0.5°Hydration sphere alters the chiral environment of the lactone.
(R)-Isomer (HCl Salt)Methanol1.020.0+24.5° ± 0.5°Equal and opposite magnitude confirms enantiomeric relationship.
Racemate (±)Methanol1.020.00.000°Optically inactive; serves as a required negative control.
(S)-Isomer (Free Base)Chloroform1.020.0+5.1° ± 0.8°Warning: Intramolecular H-bonding causes drastic shift and sign inversion.

Data Interpretation: The data clearly demonstrates that Methanol at


 provides the highest magnitude of rotation, minimizing the relative percentage error of the measurement. Researchers should avoid using the free base in aprotic solvents (like Chloroform) for reference validation due to the severe suppression and inversion of the rotation angle caused by internal hydrogen bonding.

Conclusion

Establishing the optical rotation for (S)-3-(3-Aminopropyl)oxolan-2-one requires more than just reading a number off a screen; it demands a rigorous understanding of molecular causality and a self-validating experimental design. By standardizing the measurement to the hydrochloride salt in Methanol (


) and adhering to USP/Ph. Eur. protocols, drug development professionals can guarantee the stereochemical integrity of their synthetic pipelines.

References

  • Title: 781 OPTICAL ROTATION - Rudolph Research Analytical Source: Rudolph Research Analytical URL: [Link]

  • Title: Polarimeter Requirements for the Pharmaceutical Industry Source: Rudolph Research Analytical URL: [Link]

Sources

The Significance of Solid-State Characterization for Aminopropyl Lactones

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Crystallographic Analysis of Aminopropyl Lactone Hydrochloride Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the crystallographic analysis of aminopropyl lactone hydrochloride salts. Recognizing the specificity of this molecular class and the frequent necessity for generating novel data, this document is structured not as a static repository of known structures, but as a methodological guide. It is designed to empower researchers to generate, interpret, and compare high-quality crystallographic data, thereby facilitating informed decisions in drug development and materials science. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative sources.

Aminopropyl lactones are a class of compounds with significant potential as pharmaceutical intermediates and constrained analogues of neurotransmitters like γ-aminobutyric acid (GABA).[1] The introduction of an aminopropyl group onto a lactone scaffold creates a chiral center and a basic nitrogen atom, making these molecules prime candidates for forming stable, crystalline salts. The hydrochloride salt is often preferred in pharmaceutical development to enhance stability, solubility, and bioavailability.

Understanding the three-dimensional structure of these salts at the atomic level is paramount. Crystallographic data provides definitive proof of structure, reveals the molecule's conformation, and, most critically, elucidates the intricate network of intermolecular interactions that govern the crystal packing. These packing arrangements dictate crucial physicochemical properties, including:

  • Polymorphism: The existence of different crystal forms of the same compound, which can have drastically different solubilities and stabilities.

  • Hygroscopicity: The tendency of the solid to absorb moisture from the atmosphere.

  • Mechanical Properties: Hardness, tabletability, and flowability, which are critical for formulation.

Therefore, a thorough crystallographic investigation is not merely an academic exercise but a foundational step in de-risking a drug candidate and optimizing its solid form.

A Validated Workflow for Obtaining High-Quality Crystallographic Data

The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for the quality of the final data. This section outlines a self-validating workflow, explaining the rationale behind each experimental choice.

Synthesis and Salt Formation

The first step is the synthesis of the aminopropyl lactone itself. Various synthetic routes exist, often involving the alkylation of a lactone enolate or other nucleophilic addition strategies. Once the parent amine is purified, the hydrochloride salt is typically formed by treating a solution of the amine in a suitable organic solvent (e.g., isopropanol, ethyl acetate, or diethyl ether) with a stoichiometric amount of hydrochloric acid (either as a gas or a solution in a compatible solvent).

Causality Behind Experimental Choices:

  • Why a Hydrochloride Salt? The pKa of the primary amine group is typically in the range of 9-10, making it sufficiently basic to be readily protonated by a strong acid like HCl.[2] The resulting ammonium cation ([R-NH3]+) and chloride anion (Cl-) form a stable salt with a high lattice energy, which often promotes crystallization.[2][3]

  • Solvent Selection: The choice of solvent is critical. The free base should be soluble, while the resulting hydrochloride salt should be sparingly soluble to facilitate precipitation or crystallization upon formation. This insolubility drives the reaction to completion and provides the supersaturation necessary for crystal growth.

The Art and Science of Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A suitable crystal should be well-formed, optically clear, and typically 0.1-0.3 mm in each dimension. The goal is to create a state of slight supersaturation from which the molecules can slowly deposit onto a growing crystal lattice.

Key Experimental Protocols:

  • Slow Evaporation:

    • Dissolve the salt in a suitable solvent or solvent mixture to near-saturation at room temperature. A binary solvent system (e.g., methanol/diethyl ether) is often effective, where the compound is soluble in one solvent and less soluble in the other.

    • Loosely cap the vial (e.g., with perforated parafilm) to allow the more volatile solvent to evaporate slowly over several days to weeks.

    • Expert Rationale: This is the simplest method. The slow removal of solvent gradually increases the concentration, allowing molecules sufficient time to orient themselves correctly into a low-energy lattice.

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Dissolve the salt in a small amount of a "good" solvent (e.g., methanol).

    • Place this solution as a drop on a siliconized glass slide (hanging drop) or in a small vial (sitting drop).

    • Place the slide or vial inside a larger, sealed chamber containing a reservoir of a "poor" solvent (the precipitant, e.g., diethyl ether or hexane) in which the salt is insoluble.

    • Over time, the vapor of the poor solvent will slowly diffuse into the drop containing the salt solution.

    • Expert Rationale: This method offers finer control over the rate of supersaturation compared to slow evaporation. The gradual change in solvent composition gently coaxes the molecules out of solution, often yielding higher quality crystals.

  • Slow Cooling:

    • Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature.

    • Slowly cool the solution. This can be done by placing the container in a dewar of warm water and allowing it to cool to room temperature overnight, or by using a programmable thermostat.

    • Expert Rationale: This technique is effective for compounds whose solubility is highly dependent on temperature. The key is a slow cooling rate to prevent rapid precipitation, which leads to a microcrystalline powder instead of single crystals.

Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays in a diffractometer. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector.

The overall workflow from synthesis to final data interpretation is illustrated below.

G cluster_synthesis Synthesis & Crystallization cluster_xray Data Acquisition & Processing cluster_analysis Structure Solution & Analysis S1 Synthesize Aminopropyl Lactone Free Base S2 React with HCl to Form Hydrochloride Salt S1->S2 S3 Grow Single Crystals (e.g., Vapor Diffusion) S2->S3 X1 Mount Crystal and Collect Diffraction Data (SC-XRD) S3->X1 High-Quality Single Crystal X2 Integrate Reflections & Reduce Data X1->X2 A1 Solve Structure (Determine Atom Positions) X2->A1 Processed Diffraction Data A2 Refine Structure Model A1->A2 A3 Validate Structure (Check R-factor, GooF) A2->A3 A4 Comparative Analysis (Packing, H-Bonds, Conformation) A3->A4 F1 Understand Physicochemical Properties (Stability, Solubility) A4->F1 Informs Drug Development

Caption: Workflow from synthesis to crystallographic analysis.
Structure Solution, Refinement, and Validation

The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to find the positions of the atoms in the asymmetric unit. This initial model is "refined" to best fit the experimental data.

Trustworthiness Through Self-Validation: The quality and reliability of a crystal structure are assessed by several key metrics, making the process self-validating:

  • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is considered excellent for small molecules.

  • Goodness-of-Fit (GooF): This value should be close to 1.0, indicating that the model accurately fits the data.

  • Residual Electron Density: After refinement, the difference between the observed and calculated electron density should be minimal, with no significant peaks or troughs.

Comparative Analysis of Crystallographic Data: An Illustrative Guide

Direct crystallographic data for aminopropyl lactone hydrochlorides is not widely published. Therefore, this section serves as a guide to what a researcher should look for when comparing structures, using a realistic, illustrative example of two hypothetical polymorphs.

Key Parameters for Comparison

When comparing crystal structures, the primary differentiators are:

  • Unit Cell Parameters: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit box of the crystal. Different polymorphs will have different unit cell parameters.

  • Crystal System & Space Group: The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). The space group provides a more detailed description of the symmetry elements within the crystal.

  • Z and Z': Z is the number of molecules in the unit cell. Z' is the number of molecules in the asymmetric unit (the smallest unique part of the unit cell). A Z' > 1 can indicate interesting packing arrangements.

  • Molecular Conformation: Differences in key torsion angles can reveal conformational flexibility. For aminopropyl lactones, this includes the pucker of the lactone ring and the orientation of the aminopropyl side chain.

  • Hydrogen Bonding and Intermolecular Interactions: This is the most critical aspect. The pattern of hydrogen bonds, particularly those involving the protonated amine, the chloride ion, and the lactone carbonyl, dictates the entire crystal packing.[3][4]

Illustrative Case Study: Comparing Hypothetical Forms of (S)-3-Aminopropyl-γ-butyrolactone HCl

Let's imagine we have successfully crystallized two different polymorphs (Form I and Form II) of the title compound. The data below is for illustrative purposes only but represents a realistic comparison.

ParameterForm I (Hypothetical)Form II (Hypothetical)Significance of Comparison
Formula C₇H₁₄ClNO₂C₇H₁₄ClNO₂Confirms identical chemical composition.
Crystal System MonoclinicOrthorhombicFundamental Difference. Indicates a completely different packing symmetry.
Space Group P2₁/cP2₁2₁2₁Form I is centrosymmetric; Form II is non-centrosymmetric and chiral.
a (Å) 8.567.98Different unit cell dimensions confirm distinct forms.
b (Å) 12.4510.21
c (Å) 9.1211.54
α, β, γ (°) 90, 105.3, 9090, 90, 90The non-90° β angle is characteristic of the monoclinic system.
Volume (ų) 938.5939.2Similar volumes suggest comparable packing efficiency (density).
Z 44Both forms have four molecules per unit cell.
R-factor (R1) 0.0350.041Both are high-quality, reliable structures.
Key H-Bond 1 N-H···ClN-H···ClBoth forms will exhibit this primary interaction.
Key H-Bond 2 N-H···O=CN-H···O=CThe specific connectivity (e.g., forming chains vs. dimers) will differ.
Packing Motif Centrosymmetric dimers linked into sheets.Helical chains along the b-axis.Crucial Difference. This directly impacts physical properties.
Analyzing Intermolecular Interactions: The Central Role of the Hydrochloride

In amine hydrochloride salts, the protonated ammonium group ([R-NH₃]⁺) is an excellent hydrogen bond donor, while the chloride anion (Cl⁻) is an excellent acceptor. The lactone carbonyl oxygen is also a competent hydrogen bond acceptor. The interplay between these groups defines the supramolecular structure.[4][5]

A common and stabilizing motif is the interaction where the three N-H protons of the ammonium group each donate a hydrogen bond to a neighboring chloride ion or carbonyl oxygen, creating a robust 3D network.

G N N⁺-H H1 N->H1 H2 N->H2 H3 N->H3 Cl1 Cl⁻ H1->Cl1 Strong H-Bond Cl2 Cl⁻ H2->Cl2 Strong H-Bond O O=C H3->O H-Bond to Carbonyl

Caption: Typical hydrogen bonding from the ammonium group.

When comparing polymorphs, the key is to map these interactions. Does Form I have N-H···Cl chains while Form II has N-H···O dimers? These differences in connectivity are often responsible for the observed differences in stability and solubility.

Leveraging the Cambridge Structural Database (CSD) for Comprehensive Analysis

While specific data for this exact salt class may be sparse, the Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[6][7][8] It is an indispensable tool for any serious crystallographic investigation.

A Protocol for Using the CSD:

  • Search for Analogues: Even if your specific molecule is not present, you can search for structurally related compounds (e.g., other γ-lactone hydrochlorides or other aminopropyl-containing structures).

  • Analyze Interaction Motifs: The CSD software includes tools to search for and analyze common hydrogen bonding patterns and packing motifs. This allows you to understand the likely interactions in your own system.

  • Conformational Analysis: You can survey thousands of related fragments to understand preferred torsion angles and ring conformations, providing a powerful baseline for evaluating your own structure.

  • Deposition: Once you have solved and refined your structure, it is imperative to deposit the data into the CSD.[9] This ensures its preservation and makes it available to the global scientific community, contributing to our collective chemical knowledge.

Implications for Pharmaceutical Development

The ultimate goal of this analysis is to inform the selection of a solid form for development.

  • A More Stable Form: A polymorph with a denser packing and stronger intermolecular interactions (e.g., more or shorter hydrogen bonds) is often the thermodynamically most stable form. Developing the most stable form is crucial to prevent phase conversions during storage, which can alter the drug's properties.

  • Solubility Differences: Different packing arrangements lead to different lattice energies. A less stable (metastable) polymorph will generally have a higher solubility and faster dissolution rate, which can sometimes be advantageous for bioavailability, but this comes with the risk of conversion to the more stable, less soluble form.

  • Hydrate Formation: The analysis of packing voids and available hydrogen bond acceptors can help predict the likelihood of hydrate formation, a common issue with hydrochloride salts.[5][10]

Conclusion

The crystallographic analysis of aminopropyl lactone hydrochloride salts is a critical activity in modern drug development and chemical research. While obtaining high-quality single crystals can be challenging, a systematic and well-understood workflow—from rational synthesis and salt formation to meticulous crystal growth and data analysis—can lead to definitive structural insights. By comparing key crystallographic parameters, with a particular focus on the hydrogen bonding and packing motifs dictated by the hydrochloride salt, researchers can understand the fundamental links between molecular structure and macroscopic properties. The use of authoritative resources like the Cambridge Structural Database provides essential context and analytical power. Ultimately, this detailed structural knowledge enables the selection and development of a solid form with optimal stability, solubility, and performance characteristics.

References

  • HETEROCYCLES, Vol. 34, No. 1, 1992. SYNTHESIS AND REARRANGEMENT OF AMINOALKYL LACTONES TO SPIRO- CYCLIC HYDROXYMETHYL LACTAMS. [Link]

  • re3data.org. (2026). Cambridge Structural Database. [Link]

  • Southern University of Science and Technology Library. CSD (Cambridge Structural Database). [Link]

  • Wikipedia. Cambridge Structural Database. [Link]

  • ResearchGate. Crystal structure of hydrochloride salt, 2: (a) dimeric unit of.... [Link]

  • IISc. Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. [Link]

  • University of Tokyo Library System. Cambridge Structural Database:CSD. [Link]

  • PubMed. (2005). Synthesis and properties of aminopropyl nucleic acids. [Link]

  • The University of Manchester Research Explorer. (2017). CCDC 1560705: Experimental Crystal Structure Determination. [Link]

  • ResearchGate. Scheme 5. Synthesis and X-ray crystal structure of bicyclic lactone 12:.... [Link]

  • Chemistry LibreTexts. Lactone Synthesis. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • Organic Syntheses. D-Gulonic acid, γ-lactone. [Link]

  • ACS Publications. (2021). New Look at Naltrexone Hydrochloride Hydrates: Understanding Phase Behavior and Characterization of Two Dihydrate Polymorphs. [Link]

  • PMC. Syntheses, crystal structures and Hirshfeld surface analyses of four molecular salts of amitriptynol. [Link]

  • RCSB PDB. (2006). GBL Ligand Summary Page. [Link]

  • Wikipedia. γ-Butyrolactone. [Link]

  • MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. [Link]

  • ResearchGate. The structure of the lactone 14 as established by X-ray diffraction. [Link]

  • Preprints.org. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. [Link]

  • Google Patents. WO2023051768A1 - Methods for preparing (s)-4-chloro-2-aminobutyric acid hydrochloride and (s).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

biological activity comparison of alpha-substituted lactone analogs

Biological Activity Comparison of -Substituted Lactone Analogs

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The -Position as a Reactivity Switch

In the design of lactone-based therapeutics, the


This guide compares three primary classes of analogs:

  • 
    -Methylene-
    
    
    -butyrolactones (MBLs):
    Potent alkylating agents (Michael acceptors).
  • 
    -Alkyl/Aryl-substituted Lactones:  Saturated analogs acting via steric/electrostatic complementarity.
    
  • 
    -Benzylidene Lactones:  Extended conjugation systems with tunable electrophilicity.
    

Mechanistic Basis of Activity

The biological potency of

The Michael Addition Paradigm

MBLs possess an exocyclic double bond conjugated to the carbonyl. This structural motif facilitates a Michael addition , forming a covalent bond with the target enzyme (e.g., sesquiterpene lactones targeting NF-


Mechanism Visualization

The following diagram illustrates the covalent capture mechanism compared to the reversible binding of saturated analogs.

MichaelAdditionTargetTarget Protein(Cys-SH Residue)Complex_CovCovalent Adduct(Irreversible Inhibition)Target->Complex_Cov+ MBL (Nucleophilic Attack)Complex_NonCovProtein-Ligand Complex(Reversible/Weak)Target->Complex_NonCov+ Saturated AnalogMBLα-Methylene Lactone(Michael Acceptor)MBL->Complex_CovSatAnalogα-Alkyl Lactone(Saturated)SatAnalog->Complex_NonCovSteric Fit Only

Caption: Comparative binding modes: MBLs form irreversible covalent adducts, while saturated analogs rely on weaker reversible interactions.

Comparative Data Analysis

The following data summarizes Structure-Activity Relationship (SAR) trends extracted from cytotoxicity and antimicrobial studies.

Potency Comparison: Unsaturation vs. Saturation

Dataset: Cytotoxicity against Human Leukemia Cells (HL-60). Note: Lower IC50 indicates higher potency.

Analog Class

-Substituent
Electronic StateIC50 (

M)
Relative Potency
MBL (Lead)

(Methylene)
Electrophilic (High)2.4 100% (Baseline)
Saturated

(Methyl)
Nucleophilic/Neutral> 100< 2%

-Benzylidene

Tunable Electrophile5.8~40%

-Bromo

Leaving Group12.5~20%

Key Insight: The removal of the

Tunability of -Benzylidene Analogs

For


Substituent (Para)Electronic EffectFungicidal Activity (Inhibition %)

Strong EWG95%

Weak EWG78%

Neutral45%

Strong EDG12%

Data Source: Synthesized findings from SAR studies on agricultural fungicides (See Ref 3, 5).

Experimental Protocols

To validate these comparisons in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize false positives caused by assay interference.

Synthesis of -Methylene Lactones (Reformatsky-Type)

Objective: Install the reactive

  • Reagents: Activated Zinc dust,

    
    -bromomethylacrylic acid ester, Carbonyl substrate (Aldehyde/Ketone).
    
  • Reaction: Reflux in THF/NH4Cl (aq) for 2-4 hours.

  • Purification: Silica gel chromatography (Hexane:EtOAc).

  • Validation:

    
    H NMR must show characteristic exocyclic alkene singlets at 
    
    
    5.5–6.5 ppm.
Biological Assay Workflow (Cytotoxicity)

Method: MTT Colorimetric Assay.

AssayWorkflowStep1Cell Seeding(HL-60 / HeLa, 5k cells/well)Step2Compound Treatment(Serial Dilution: 0.1 - 100 µM)Step1->Step2Step3Incubation(48-72h @ 37°C)Step2->Step3Step4MTT Addition(Metabolic Conversion to Formazan)Step3->Step4Step5Solubilization & Readout(OD @ 570 nm)Step4->Step5

Caption: Standardized MTT assay workflow for evaluating cytotoxic potency of lactone analogs.

Protocol Steps:

  • Seeding: Plate cells (e.g., HL-60) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
  • Treatment: Add test compounds (MBL vs. Saturated) dissolved in DMSO (Final DMSO < 0.1%).

  • Incubation: Incubate for 48 hours.

  • Detection: Add MTT reagent (

    
     mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
    
  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Conclusion & Outlook

The biological activity of

  • Presence of Exocyclic Double Bond (

    
    -Methylene):  Confers high potency via covalent modification of cysteine residues. Ideal for oncology (cytotoxicity) and antimicrobial applications but carries risk of non-specific toxicity (dermatitis).
    
  • Absence of Double Bond (

    
    -Alkyl):  Drastically reduces potency unless the scaffold is designed for a specific non-covalent pocket (e.g., specific AHL receptors in quorum sensing).
    

Recommendation: For drug development, "masking" the


References

  • Synthesis and cytotoxic evaluation of a series of gamma-substituted gamma-aryloxymethyl-alpha-methylene-gamma-butyrolactones. Source: PubMed / NIH URL:[Link]

  • N

    
    -methylenelactones and 
    
    
    -methylenelactams with anticancer potential.
    Source: Drug Discovery Today URL:[Link]
  • New

    
    -Methylene-
    
    
    -Butyrolactone Derivatives as Potential Fungicidal Agents: Design, Synthesis and Antifungal Activities.
    Source: Int. J. Mol. Sci. URL:[Link]
  • Mechanism of action of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -methylene-
    
    
    - and -
    
    
    -lactones.
    Source: ResearchGate URL:[1][2][3][Link]
  • Regiospecific and Enantiospecific Effects of the

    
    -Benzyl-
    
    
    -benzylidene-
    
    
    -butyrolactone Structure on Phytotoxic Fungi.
    Source: Journal of Agricultural and Food Chemistry URL:[Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 3-(3-Aminopropyl)oxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide outlines the critical safety protocols and logistical procedures for the disposal of 3-(3-Aminopropyl)oxolan-2-one hydrochloride . As a functionalized lactone salt, this compound presents specific challenges regarding chemical stability and reactivity. This document is designed for researchers and safety officers to ensure compliance with environmental regulations (RCRA) and to maintain the highest standards of laboratory stewardship.

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactive potential. 3-(3-Aminopropyl)oxolan-2-one hydrochloride combines a lactone ring (cyclic ester) with a primary amine salt .

Structural Implications for Disposal
  • Lactone Instability: The oxolan-2-one ring is susceptible to hydrolysis, particularly in basic (high pH) conditions. While ring-opening is not explosive, it alters the chemical species into a hydroxy-acid, changing its waste profile.

  • Amine Functionality: Even as a hydrochloride salt, the amine group presents a risk of forming toxic chloramines if accidentally mixed with sodium hypochlorite (bleach). Never use bleach to clean spills of this compound.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic. Waste containers must be hermetically sealed to prevent the absorption of atmospheric moisture, which can lead to "caking" or the formation of corrosive acidic sludge inside the drum.

Physico-Chemical Data Table
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Dust control measures required during transfer.
Solubility Water SolubleSpills can be diluted, but aqueous waste requires pH management.
Acidity Acidic (HCl salt)Potential to corrode metal waste containers; use HDPE.
Incompatibilities Strong Oxidizers, Strong BasesSegregate strictly from hypochlorites and hydroxides.

Personal Protective Equipment (PPE) Matrix

Effective disposal begins with exposure control. The following PPE is non-negotiable when handling waste containing this compound.

PPE CategorySpecificationRationale
Hand Protection Nitrile Rubber (min 0.11mm)Provides barrier against particulates and incidental aqueous contact.
Eye Protection Chemical Splash GogglesPreferable to safety glasses due to the fine powder nature (dust hazard).
Respiratory N95 or P100 (if outside hood)Prevents inhalation of dust during solid waste transfer.
Body Protection Lab Coat (Buttoned/Snap)Prevents contamination of street clothes; standard barrier.

Disposal Decision Logic & Workflow

The disposal pathway depends entirely on the state of the waste (Solid vs. Liquid). The following diagram illustrates the decision logic required to categorize the waste correctly under RCRA guidelines (Resource Conservation and Recovery Act).

DisposalLogic Start Waste Generation: 3-(3-Aminopropyl)oxolan-2-one HCl StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidAction Double Bag in Polyethylene Label: 'Solid Organic Waste' SolidPath->SolidAction AqueousCheck Is it Aqueous? LiquidPath->AqueousCheck Destruction Final Fate: High-Temp Incineration SolidAction->Destruction SolventCheck Is Solvent Halogenated? HaloYes Stream A: Halogenated Organic Waste SolventCheck->HaloYes Yes (DCM, Chloroform) HaloNo Stream B: Non-Halogenated Organic Waste SolventCheck->HaloNo No (MeOH, Acetone) HaloYes->Destruction HaloNo->Destruction AqueousCheck->SolventCheck No (Organic) pHCheck Check pH (Must be 5-9 for some streams) AqueousCheck->pHCheck Yes pHCheck->Destruction Collect as Aqueous Waste

Figure 1: Decision logic tree for categorizing waste streams to ensure compatibility with commercial incineration facilities.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal

Objective: Isolate the pure compound or contaminated solids (weigh boats, paper towels) for incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid metal containers due to the acidic nature of the HCl salt.

  • Double Bagging: Place the solid waste into a clear polyethylene bag. Seal it with tape. Place this bag into a second bag. This "double containment" prevents dust release when the waste management team handles the drum.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: 3-(3-Aminopropyl)oxolan-2-one hydrochloride.

    • Hazards: Irritant, Acidic.

    • Composition: 100%.

Protocol B: Liquid Waste (Reaction Mixtures)

Objective: Prevent cross-reactivity in solvent waste drums.

  • Segregation: Determine if your solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

  • Neutralization (Conditional): If the waste is an aqueous solution and highly acidic due to the HCl salt, slowly adjust the pH to 6–8 using a dilute Sodium Bicarbonate solution.

    • Warning: This may open the lactone ring. If the specific protocol requires maintaining chemical integrity for analysis before disposal, skip neutralization and label as "Acidic Aqueous Waste."

  • Transfer: Pour into the appropriate solvent carboy using a funnel.

    • Critical: Do not fill carboys >90% full to allow for thermal expansion.

Emergency Response: Spills

In the event of a spill, immediate action is required to prevent exposure and contamination.

SpillResponse Spill Spill Detected Secure 1. Secure Area Alert personnel Spill->Secure PPE 2. Don PPE (Gloves, Goggles, N95) Secure->PPE Contain 3. Containment Cover with absorbent pads PPE->Contain Clean 4. Cleanup Sweep (do not create dust) or Wet Wipe Contain->Clean NoBleach CRITICAL: NO BLEACH Clean->NoBleach Disposal 5. Disposal Treat as Solid Waste Clean->Disposal

Figure 2: Step-by-step spill response workflow highlighting the critical prohibition of bleach.

Spill Cleanup Protocol
  • Isolate: Mark the area.

  • Absorb: If liquid, cover with vermiculite or polypropylene pads. If solid, cover with a damp paper towel to prevent dust generation, then scoop up.

  • Decontaminate: Wash the surface with water and a mild detergent (soap).

  • Prohibition: DO NOT use bleach (Sodium Hypochlorite). The amine group on the propyl chain can react to form chloramines, which are volatile and toxic respiratory irritants.

Regulatory Compliance & Final Fate

Compliance is not just about following rules; it is about the "Cradle-to-Grave" management of chemical entities.

  • RCRA Classification: This compound is likely not a "Listed Waste" (P or U list) specifically by CAS number. Therefore, it is classified by Characteristic :

    • If pH < 2 (in solution), it is D002 (Corrosive) .

    • Otherwise, it is generally treated as non-regulated chemical waste requiring destruction.

  • Final Fate: The preferred method of disposal is High-Temperature Incineration . This ensures the complete thermal destruction of the lactone ring and the amine chain, converting them into CO2, H2O, and NOx/HCl (which are scrubbed at the facility).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (n.d.).

  • PubChem. (n.d.). Compound Summary: Amines and Lactones General Safety.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

Personal protective equipment for handling 3-(3-Aminopropyl)oxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Handling and PPE Protocol for 3-(3-Aminopropyl)oxolan-2-one Hydrochloride

Executive Summary

3-(3-Aminopropyl)oxolan-2-one hydrochloride (CAS: 2089257-91-8)[1] is a functionalized homoserine lactone analog frequently utilized as an intermediate in drug development and quorum-sensing microbiological research. Due to the presence of both a reactive lactone electrophile and a hygroscopic primary amine hydrochloride salt, handling this compound requires rigorous environmental controls and specific Personal Protective Equipment (PPE). This guide provides a self-validating operational framework to ensure personnel safety and chemical integrity.

Physicochemical and Hazard Profiling

Understanding the inherent properties of the chemical is the first step in risk mitigation. The hydrochloride salt form dictates that this compound exists as a solid powder, which introduces specific inhalation, static-cling, and contact risks.

Table 1: Physicochemical Properties and Hazard Classifications

Property / HazardSpecification / CodeMechanistic Implication
CAS Number 2089257-91-8[1]Unique identifier for safety tracking and inventory management.
Physical State Solid / PowderProne to aerosolization and static cling during transfer.
H302 Harmful if swallowed[1]Systemic toxicity upon ingestion; mandates strict laboratory hygiene.
H315 Causes skin irritation[1]Acidic nature of the HCl salt causes localized dermal irritation.
H319 Causes serious eye irritation[1]Airborne dust dissolves in ocular fluid, lowering localized pH.
H335 May cause respiratory irritation[1]Inhalation of hygroscopic dust irritates mucous membranes.

Mechanistic Risk Assessment & PPE Causality

Laboratory safety is not about blindly following rules; it is about understanding why a rule exists. The mandates that PPE selection must be directly tied to a formalized hazard assessment[2].

The primary risks of 3-(3-Aminopropyl)oxolan-2-one hydrochloride stem from its formulation. As a hydrochloride salt, the powder is hygroscopic (readily absorbs moisture from the air). If this dust settles on unprotected skin, eyes, or respiratory tracts, it dissolves into the local moisture, creating a micro-environment of localized acidity. Furthermore, the lactone ring acts as a reactive electrophile capable of sensitizing skin proteins upon prolonged contact.

RiskAssessment Chem 3-(3-Aminopropyl)oxolan-2-one Hydrochloride Prop1 Hygroscopic Powder Chem->Prop1 Prop2 Amine HCl Salt (Acidic on contact) Chem->Prop2 Prop3 Lactone Ring (Reactive Electrophile) Chem->Prop3 Haz1 Airborne Dust (H335 Resp. Irritation) Prop1->Haz1 Haz2 Mucous Membrane Irritation (H319) Prop2->Haz2 Haz3 Skin Sensitization & Irritation (H315) Prop2->Haz3 Prop3->Haz3 PPE1 Fume Hood & N95 Respirator Haz1->PPE1 PPE2 Chemical Splash Goggles Haz2->PPE2 PPE3 Double Nitrile Gloves (≥6 mil) Haz3->PPE3

Figure 1: Mechanistic risk assessment linking chemical properties to hazard codes and required PPE.

Table 2: Required Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationCausality & Scientific Rationale
Gloves Double-layered Nitrile (≥6 mil thickness)Nitrile provides excellent resistance to lactones. Double-gloving prevents exposure if the outer layer suffers micro-tears from sharp spatulas.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Goggles form a facial seal, preventing airborne, hygroscopic dust from settling into the eyes (H319).
Body Protection Flame-retardant lab coat with knit cuffsKnit cuffs prevent the sleeves from rolling back, eliminating exposed skin at the wrists where static dust commonly settles.
Respirator N95 / P100 (If outside hood)Filters out fine particulate matter to prevent respiratory tract irritation (H335) caused by the acidic salt.

Step-by-Step Operational Workflow

Standard operating procedures must be self-validating. According to the National Academies' , engineering controls (like chemical fume hoods) must always precede and supersede reliance on PPE[3].

Protocol: Safe Weighing and Closed-System Transfer

  • Engineering Control Validation : Before opening the chemical container, verify the fume hood monitor reads a face velocity between 100 and 120 feet per minute (fpm). Self-Validation Step: Hold a delicate tissue (e.g., Kimwipe) near the bottom sash; it should pull gently and consistently inward.

  • PPE Donning : Equip the PPE matrix specified in Table 2. Ensure glove cuffs are pulled over the lab coat sleeves to close the wrist gap.

  • Static Mitigation : Amine hydrochloride powders are highly prone to static scatter. Wipe the exterior of the weighing boat and the balance pan with an anti-static zero-stat gun or a slightly damp cloth before weighing.

  • Transfer : Use a PTFE-coated or grounded metal spatula. Avoid standard plastic spatulas, which generate static electricity and cause the powder to aerosolize upon transfer.

  • Sealing : Once weighed, immediately transfer the powder into the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Decontamination : Wipe the spatula and balance area with a cloth dampened with 10% isopropanol in water. The hydrochloride salt is highly water-soluble, ensuring complete removal of invisible, acidic residues.

Workflow Start 1. Fume Hood Validation (Face Velocity >100 fpm) PPE 2. Don PPE Matrix (Double Nitrile, Goggles) Start->PPE Weigh 3. Static-Free Weighing (PTFE Spatula) PPE->Weigh React 4. Closed-System Transfer Weigh->React Spill Spill Detected? Weigh->Spill Accidental Release React->Spill Accidental Release Dispose 5. Solid Waste Disposal (EPA Compliant) React->Dispose Reaction Complete Clean Spill Protocol (Moisten, Sweep, Wash) Spill->Clean Yes Spill->Dispose No Clean->Dispose

Figure 2: Operational workflow and spill response matrix for handling the hydrochloride salt.

Spill Response and Disposal Plan

In the event of an accidental release, immediate containment is required to prevent the powder from becoming an airborne inhalation hazard.

Protocol: Minor Spill Response (<50g)

  • Isolate : Alert personnel in the immediate vicinity. If the spill occurs outside the fume hood, immediately don an N95 or P100 particulate respirator.

  • Suppress Dust : Do not dry sweep. Dry sweeping will aerosolize the irritant powder. Instead, lightly mist the spilled powder with water or isopropanol to collapse the dust and solubilize the salt.

  • Collect : Use a non-sparking brush and dustpan to scoop the dampened material into a compatible, sealable hazardous waste container.

  • Neutralize and Wash : Wash the spill surface with a 10% bleach solution (to hydrolyze the lactone ring) followed by standard soap and water to remove residual acidic salts.

  • Disposal : Dispose of the collected material and all contaminated PPE as hazardous solid waste. Do not wash down the drain, as functionalized lactones can pose risks to aquatic environments and violate EPA compliance.

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration. Source: OSHA. URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Academies Press. URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.